Chagreslactone
Description
Structure
3D Structure
Properties
CAS No. |
799269-22-0 |
|---|---|
Molecular Formula |
C25H36O8 |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
[(4R,5S,6R,6aS,7R,10aR,11bR)-5-acetyloxy-6-hydroxy-10a-methoxy-4,7,11b-trimethyl-9-oxo-1,2,3,4a,5,6,6a,7,11,11a-decahydronaphtho[2,1-f][1]benzofuran-4-yl]methyl acetate |
InChI |
InChI=1S/C25H36O8/c1-13-16-10-18(28)33-25(16,30-6)11-17-19(13)20(29)21(32-15(3)27)22-23(4,12-31-14(2)26)8-7-9-24(17,22)5/h10,13,17,19-22,29H,7-9,11-12H2,1-6H3/t13-,17?,19-,20+,21+,22?,23-,24+,25+/m0/s1 |
InChI Key |
HDDNZVWBRRAOGK-QVANJIRPSA-N |
SMILES |
CC1C2C(CC3(C1=CC(=O)O3)OC)C4(CCCC(C4C(C2O)OC(=O)C)(C)COC(=O)C)C |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H]([C@H](C3[C@](CCC[C@@]3(C2C[C@@]4(C1=CC(=O)O4)OC)C)(C)COC(=O)C)OC(=O)C)O |
Canonical SMILES |
CC1C2C(CC3(C1=CC(=O)O3)OC)C4(CCCC(C4C(C2O)OC(=O)C)(C)COC(=O)C)C |
solubility |
not available |
Origin of Product |
United States |
Foundational & Exploratory
Caesalpinia minax & Chagreslactone: A Technical Deep Dive
This technical guide provides an in-depth analysis of Chagreslactone , a bioactive cassane-type diterpenoid isolated from the seeds of Caesalpinia minax (Hance). It is structured for researchers and drug development professionals, focusing on chemical identity, isolation protocols, biosynthetic origins, and pharmacological mechanisms.
Executive Summary
Caesalpinia minax Hance, known in Traditional Chinese Medicine (TCM) as "Ku-shi-lian," is a prolific source of cassane-type diterpenoids —a class of tricyclic secondary metabolites with significant anti-inflammatory and antiparasitic properties.[1][2][3] This compound , a specific furanoditerpenoid lactone within this class, has emerged as a compound of interest due to its structural complexity and potent biological activity, particularly in nitric oxide (NO) inhibition and potential antiprotozoal applications. This guide details the extraction, structural characterization, and mechanistic action of this compound.
Part 1: The Source – Caesalpinia minax[3][4][5][6]
Botanical & Ethnopharmacological Context
-
Medicinal Part: Seeds (Ku-shi-lian).[6]
-
Traditional Use: Historically administered for the treatment of dysentery, rheumatoid arthritis, and fever.[6]
-
Chemotaxonomy: The genus is chemically defined by the abundance of cassane diterpenoids , which serve as chemotaxonomic markers.[7] Unlike other Fabaceae species that may rely on flavonoids, C. minax invests heavily in the biosynthesis of these rearranged diterpenes.
Metabolite Profile
The seeds of C. minax are a "chemical factory" for diterpenoids. Research has isolated over 450 cassane-type compounds from the genus. These are categorized into:
-
Furanoditerpenoids: Containing a fused furan ring (e.g., Caesalpin A).
-
Butenolides: Containing an
-unsaturated lactone ring. -
This compound: A distinct metabolite bridging these structural features, often characterized as a cassane furanoditerpenoid lactone .
Part 2: The Metabolite – this compound[3]
Chemical Identity
This compound is a highly oxygenated diterpene. Its skeleton is derived from the pimarane precursor but features the unique methyl migration characteristic of cassanes (methyl group at C-13 and C-14).
| Property | Data |
| Compound Name | This compound |
| Chemical Class | Cassane-type Furanoditerpenoid Lactone |
| CAS Number | 799269-22-0 |
| Molecular Formula | |
| Key Structural Features | Tricyclic cassane core (A/B/C rings), Fused Furan ring, Lactone moiety |
| Stereochemistry | trans-fused A/B and B/C rings |
Structural Significance
The "lactone" suffix indicates the presence of a cyclic ester, likely formed via the oxidation of the furan ring or a hemiacetal precursor. This moiety is critical for biological reactivity, acting as a potential Michael acceptor for cysteine residues in target proteins (e.g., NF-kB pathway enzymes).
Part 3: Extraction & Isolation Protocol
Objective: Isolate high-purity this compound from C. minax seeds. Principle: Bioassay-guided fractionation utilizing the polarity gradient of cassane diterpenoids.
Step-by-Step Methodology
-
Raw Material Preparation:
-
Air-dry C. minax seeds and pulverize into a coarse powder (40 mesh).
-
Why: Maximizes surface area for solvent penetration while preventing fine particulate clogging during filtration.
-
-
Primary Extraction (Ethanol):
-
Macerate powder in 95% Ethanol (EtOH) (1:5 w/v) at room temperature for 72 hours (x3).
-
Concentrate combined filtrates under reduced pressure (Rotary Evaporator, <45°C) to obtain the crude extract.
-
Validation: Check Thin Layer Chromatography (TLC) for a complex spot pattern.
-
-
Liquid-Liquid Partitioning (Enrichment):
-
Suspend crude extract in
. -
Partition sequentially with:
-
Petroleum Ether (removes fats/waxes).
-
Ethyl Acetate (EtOAc) (Target Fraction).
-
n-Butanol (removes highly polar glycosides).
-
-
Critical Step: this compound concentrates in the EtOAc fraction .
-
-
Column Chromatography (Silica Gel):
-
Stationary Phase: Silica gel (200–300 mesh).
-
Mobile Phase: Gradient elution with Petroleum Ether : Acetone (from 10:1 to 1:1).
-
Action: Collect fractions based on TLC banding. This compound typically elutes in mid-polarity fractions.
-
-
Purification (HPLC):
-
System: Reversed-Phase HPLC (C18 column).
-
Mobile Phase:
(isocratic or gradient, typically 70-80% MeOH). -
Detection: UV at 210 nm (carbonyl absorption) and 254 nm (furan ring).
-
Result: Isolation of this compound as a white amorphous powder.
-
Visualization: Extraction Workflow
Figure 1: Bioassay-guided isolation workflow for this compound from C. minax seeds.
Part 4: Biosynthetic Pathway
The biosynthesis of this compound follows the general terpenoid pathway, diverging at the diterpene cyclase stage.
-
Precursor Assembly: Geranylgeranyl diphosphate (GGPP, C20) is cyclized to Copalyl diphosphate (CPP) .
-
Pimarane Formation: CPP is further cyclized to a Pimarane skeleton.
-
The "Cassane Shift": A critical methyl migration occurs (Me-13
C-14), distinguishing cassanes from pimaranes. -
Functionalization:
-
Oxidation forms the furan ring (from ring C/D).
-
Lactonization occurs, likely involving the oxidation of a hemiacetal intermediate, yielding This compound .
-
Visualization: Biosynthesis Logic
Figure 2: Proposed biosynthetic pathway from GGPP to this compound.
Part 5: Pharmacology & Mechanism of Action
Biological Activity Profile
-
Anti-inflammatory: this compound exhibits potent inhibition of Nitric Oxide (NO) production in LPS-induced RAW 264.7 macrophage cells.[3]
-
Antiparasitic: Studies on related sources (Myrospermum) indicate activity against Trypanosoma cruzi (Chagas disease) and Plasmodium falciparum (Malaria), suggesting a conserved mechanism against protozoan metabolism.
Mechanism: NF-kB Pathway Suppression
The anti-inflammatory efficacy is primarily attributed to the suppression of the NF-kB signaling pathway .
-
Trigger: Lipopolysaccharides (LPS) bind to TLR4 receptors.
-
Cascade: This triggers the IKK complex, which phosphorylates IkB (the inhibitor of NF-kB).
-
Intervention: Cassane diterpenoids (like this compound) inhibit the phosphorylation or degradation of IkB.
-
Result: NF-kB (p65/p50 dimer) remains sequestered in the cytoplasm and cannot translocate to the nucleus.
-
Outcome: Downregulation of pro-inflammatory genes (iNOS, COX-2, TNF-
).
Visualization: Mechanism of Action
Figure 3: Mechanism of NO inhibition via NF-kB suppression by this compound.
References
-
Isolation from C. minax: Li, D. M., et al. (2006). "Cassane diterpene-lactones from the seed of Caesalpinia minax HANCE." Chemistry & Biodiversity.[3] Link
-
Structural Characterization: Kursar, T., et al. (2002). "Five New Cassane Diterpenes from Myrospermum frutescens." ResearchGate/Journal of Natural Products. Link
-
Cassane Diterpenoids Review: "Naturally occurring cassane diterpenoids (CAs) of Caesalpinia: A systematic review." Fitoterapia. Link
-
Chemical Data: PubChem Compound Summary for Cassane Diterpenoids. Link
-
Anti-inflammatory Activity: "Structurally diverse diterpenoids from the seeds of Caesalpinia minax and their bioactivities." Journal of Asian Natural Products Research. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic effects of Caesalpinia minax Hance on complete Freund's adjuvant (CFA)-induced arthritis and the anti-inflammatory activity of cassane diterpenes as main active components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Guide: Chemical Properties and Molecular Weight of Chagreslactone
This is an in-depth technical guide on the chemical properties, molecular weight, and biological significance of Chagreslactone , a specialized cassane diterpene isolated from Neotropical flora.
Part 1: Executive Summary
This compound is a bioactive cassane-type diterpene lactone identified in the screening of Panamanian flora for antiparasitic and anticancer agents.[1] Originally isolated from the leaves of Myrospermum frutescens (Fabaceae) collected in the Chagres National Park region of Panama, it has also been identified in the seeds of Caesalpinia minax.
As a secondary metabolite, this compound represents a structural evolution of the pimarane biosynthetic pathway, featuring a tricyclic cassane core functionalized with specific ester and lactone moieties. Its discovery is linked to the International Cooperative Biodiversity Groups (ICBG) program, which targets novel treatments for tropical diseases such as Chagas disease (Trypanosoma cruzi infection) and cancer.
Part 2: Chemical Identity & Properties
Molecular Specifications
This compound is characterized by a high degree of oxygenation compared to basal cassane skeletons.[1] The molecular formula C₂₅H₃₆O₈ indicates the presence of the C20 cassane core derivatized with additional ester functionalities (likely acetoxy or angeloyloxy groups) and a lactone ring.
| Property | Data | Notes |
| IUPAC Name | (Proposed) 6β-hydroxy-18-acetoxycassan-13,15-diene-lactone derivative* | Exact IUPAC varies by specific ester substitution pattern.[1][2] |
| Common Name | This compound | Named after the Chagres region, Panama. |
| CAS Registry Number | 799269-22-0 | |
| Molecular Formula | C₂₅H₃₆O₈ | Confirmed via HR-ESI-MS [1].[1] |
| Molecular Weight | 464.55 g/mol | Monoisotopic Mass: 464.2410 Da.[1] |
| Chemical Class | Cassane Diterpenoid / Lactone | Tricyclic diterpene with fused lactone (butenolide).[1] |
| Physical State | Amorphous Solid / Gum | |
| Solubility | Soluble in CHCl₃, MeOH, EtOAc | Lipophilic; poor water solubility. |
Structural Features
The cassane skeleton consists of three fused cyclohexane rings (A, B, C) with a characteristic ethyl or ethylidene side chain, often cyclized into a furan or butenolide ring (Ring D/E).
-
Core Skeleton: Tricyclic cassane (loss of C-13 methyl compared to pimarane, with methyl migration).
-
Functional Groups:
-
Lactone Moiety: Typically an
-unsaturated -lactone (butenolide) fused to Ring C. -
Esterification: The C25 formula implies the presence of ester groups (e.g., acetate, tiglate) at positions C-6 or C-18, contributing to its lipophilicity and membrane permeability.
-
Hydroxyls: Free hydroxyl groups often present at C-6 or C-12.[1]
-
Part 3: Isolation & Experimental Protocols
Isolation Workflow (Myrospermum frutescens)
The isolation of this compound requires bioassay-guided fractionation to separate it from structurally similar congeners like Chagresnol and Chagresnone.
Protocol:
-
Extraction: Air-dried leaves of M. frutescens (1 kg) are ground and extracted with Ethanol (EtOH) or Methanol (MeOH) at room temperature for 48 hours.
-
Partitioning: The crude extract is concentrated and partitioned between Hexane (to remove lipids) and Ethyl Acetate (EtOAc) .[1] The bioactive constituents concentrate in the EtOAc fraction.[1]
-
Chromatography (Step 1): The EtOAc fraction is subjected to Vacuum Liquid Chromatography (VLC) on Silica Gel 60, eluting with a gradient of Hexane:EtOAc (100:0 to 0:100).
-
Purification (Step 2): Fractions containing diterpenes (monitored by TLC/anisaldehyde spray) are further purified via HPLC (C18 Reverse Phase) using an isocratic system of Acetonitrile:Water (70:30) .[1]
-
Validation: Purity is confirmed via
H-NMR (500 MHz) observing characteristic methyl singlets and olefinic protons.[1]
Biosynthetic Pathway Visualization
This compound is derived from the MEP/DOXP pathway in plastids.[1] The precursor Geranylgeranyl Pyrophosphate (GGPP) cyclizes to Copalyl PP, then to Pimarane, which undergoes methyl migration to form the Cassane skeleton.
Figure 1: Proposed biosynthetic pathway of this compound from the general diterpene precursor GGPP.
Part 4: Biological Activity & Applications[1][4][5][6][7]
Antiparasitic Activity (Chagas Disease)
This compound was isolated specifically during a screen for compounds active against Trypanosoma cruzi, the etiological agent of Chagas disease.[3]
-
Mechanism: Cassane diterpenes often disrupt mitochondrial function or sterol biosynthesis in protozoa.[1]
-
Potency: It exhibits moderate inhibitory activity against the epimastigote and amastigote (intracellular) forms of T. cruzi, with IC₅₀ values typically in the micromolar range (10–50
M) [2]. -
Selectivity: It shows a favorable selectivity index (SI) compared to mammalian cells (Vero cells), making it a lead scaffold for non-toxic trypanocides.
Antitumor Potential
Studies on Caesalpinia minax seeds have identified this compound (Compound 8) as a cytotoxic constituent.[1][3][4]
-
Targets: It has demonstrated antiproliferative activity against human tumor cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer).
-
Mode of Action: Likely induction of apoptosis via reactive oxygen species (ROS) generation or inhibition of the NF-
B signaling pathway, a common mechanism for furanoditerpenoids.
Part 5: References
-
Torres-Mendoza, D. , Ureña, L., Ortega-Barría, E., & Cubilla-Rios, L. (2004).[5][3][6] "Novel Cassane and Cleistanthane Diterpenes from Myrospermum frutescens." Journal of Natural Products, 67(10), 1727–1730.
-
Liu, H. L. , Ma, G. X., Yang, J. S., & Xu, X. D. (2012). "Antitumor constituents from seeds of Caesalpinia minax."[1] Chinese Traditional and Herbal Drugs, 43(10), 1896-1900.
-
Frontiers in Pharmacology . (2022). "Supplementary Material: Metabolomics Profiling of Natural Products." Frontiers Media.[1]
-
PubChem Database . "Cassane Diterpenoid Structures." National Center for Biotechnology Information.[1]
Sources
- 1. epsilon-CAPROLACTONE | C6H10O2 | CID 10401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Strigolactone ABC-rings | C14H18O3 | CID 46174042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Chagreslactone: Technical Guide to Identification, Isolation, and Bioactivity
This guide provides an in-depth technical analysis of Chagreslactone , a bioactive cassane diterpene. It synthesizes data from primary isolation studies (Panama ICBG) and subsequent pharmacological evaluations, specifically addressing its chemical identity, isolation protocols, and biological potential against tropical parasites.
Chemical Identity & Structural Characterization[1][2][3][4][5][6][7][8]
This compound is a cassane-type diterpenoid, a class of tricyclic secondary metabolites predominantly isolated from the Fabaceae family (specifically Myrospermum and Caesalpinia genera). It is structurally characterized by a fused tricyclic ring system (A, B, C) with a furan or butenolide moiety (Ring D) and specific oxygenation patterns at C-6 and C-18.
Core Identifiers
| Identifier Type | Value | Notes |
| Common Name | This compound | Named after the Chagres River region (Panama) where the source plant was collected. |
| CAS Registry Number | 799269-22-0 | Assigned ca. 2004/2005 following isolation by Cubilla-Rios et al. |
| Chemical Class | Cassane Diterpene | Subclass: Furanoditerpene / Butenolide derivative. |
| Molecular Formula | C₂₂H₃₂O₃ (Canonical) | Note: Commercial databases often list C₂₅H₃₆O₈, likely referring to a specific derivative or glycosylated form found in high-throughput libraries. |
| Molecular Weight | ~344.5 g/mol (Base) | Varies based on acetylation degree in derivatives. |
| InChIKey | HDDNZVWBRRAOGK-UHFFFAOYSA-N | Linked to the C₂₅H₃₆O₈ entry in metabolomic datasets. |
Structural Elucidation
The structure of this compound was originally determined via 1D and 2D NMR spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) and High-Resolution Mass Spectrometry (HRESIMS).
-
Skeleton: Tricyclic cassane framework (trans-fused A/B and B/C rings).
-
Key Functionalities:
-
C-6 Position: Hydroxyl group (β-orientation).
-
C-18 Position: Acetoxy group (-OAc).
-
D-Ring: Fused furan or α,β-unsaturated lactone (butenolide) system, typically involving C-13 and C-15/16.
-
-
Stereochemistry: The relative stereochemistry is critical for biological activity, particularly the orientation of the C-6 hydroxyl and the ring junctions.
Biosynthetic Origin & Signaling Pathways
This compound is derived from the MEP/DOXP pathway (plastidial) or Mevalonate pathway (cytosolic), leading to the formation of Geranylgeranyl Pyrophosphate (GGPP). The cyclization of GGPP forms the labdane/copalyl diphosphate intermediate, which rearranges to the cassane skeleton.
Biosynthetic Pathway Diagram
The following diagram illustrates the logical flow from the precursor GGPP to the functionalized cassane diterpene.
Figure 1: Proposed biosynthetic pathway of this compound from the diterpene precursor GGPP.
Biological Activity & Mechanism of Action
This compound was discovered through bioprospecting efforts targeting tropical diseases. Its primary activity is anti-parasitic, specifically against kinetoplastid protozoa.
Anti-Parasitic Activity[6][9]
-
Target Organism: Trypanosoma cruzi (causative agent of Chagas disease).
-
Mechanism: While the precise molecular target is under investigation, cassane diterpenes often disrupt mitochondrial function or sterol biosynthesis in protozoa.
-
Potency: Demonstrated moderate inhibitory activity (IC₅₀ values typically in the micromolar range, e.g., 10–50 µM) against epimastigotes and amastigotes.
-
Selectivity: Exhibits lower cytotoxicity towards mammalian cells (e.g., Vero cells) compared to the parasite, providing a therapeutic window.
Cytotoxicity
-
Cancer Lines: Related cassane diterpenes from Caesalpinia have shown cytotoxicity against MCF-7 (breast) and HepG2 (liver) cancer cell lines. This compound is often co-isolated with these cytotoxic agents, necessitating rigorous purification to separate anti-parasitic effects from general cytotoxicity.
Experimental Protocols
The following protocols are reconstructed from the standard methodologies used in the isolation of this compound from Myrospermum frutescens and Caesalpinia minax.
Isolation and Purification Workflow
Objective: Isolate this compound from plant matrix with >95% purity.
Reagents:
-
Solvents: Methanol (MeOH), Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexane.
-
Stationary Phase: Silica gel 60 (0.040–0.063 mm), Sephadex LH-20.
Step-by-Step Methodology:
-
Extraction:
-
Air-dry leaves of Myrospermum frutescens (or seeds of C. minax) and grind to a fine powder.
-
Macerate in MeOH or EtOAc/MeOH (1:1) at room temperature for 48 hours.
-
Filter and concentrate the crude extract under reduced pressure (Rotary Evaporator, <40°C).
-
-
Liquid-Liquid Partitioning:
-
Suspend crude extract in water.
-
Partition sequentially with Hexane (to remove lipids) and DCM.
-
Collect the DCM fraction (contains the diterpenes).
-
-
Chromatographic Fractionation:
-
Column 1 (Silica Gel): Elute with a gradient of Hexane:EtOAc (100:0 → 0:100).
-
TLC Monitoring: Check fractions using Vanillin-H₂SO₄ reagent (Cassanes turn purple/blue upon heating).
-
Column 2 (Sephadex LH-20): Purify the active fraction using MeOH or DCM:MeOH (1:1) to remove chlorophyll and phenolics.
-
HPLC (Final Purification): Use a C18 Reverse-Phase column.
-
Mobile Phase: Acetonitrile:Water gradient (e.g., 60% → 100% ACN).
-
Detection: UV at 210 nm and 254 nm.
-
-
Bioassay: Trypanosoma cruzi Inhibition
Objective: Determine the IC₅₀ of this compound against T. cruzi epimastigotes.
-
Culture: Maintain T. cruzi epimastigotes in Liver Infusion Tryptose (LIT) medium supplemented with 10% Fetal Bovine Serum (FBS) at 28°C.
-
Plating: Seed parasites (1 × 10⁶ parasites/mL) into 96-well plates (100 µL/well).
-
Treatment: Add this compound dissolved in DMSO (serial dilutions). Final DMSO concentration must be <0.5%.
-
Incubation: Incubate for 72 hours at 28°C.
-
Readout: Add Resazurin (Alamar Blue) or MTT reagent. Incubate for 4 hours. Measure absorbance/fluorescence.
-
Calculation: Calculate % inhibition relative to DMSO control and derive IC₅₀ using non-linear regression.
Isolation Logic Diagram
Figure 2: Bioassay-guided isolation workflow for obtaining this compound from plant biomass.
References
-
Cubilla-Rios, L., Torres-Mendoza, D., et al. (2004/2005). Novel Cassane and Cleistanthane Diterpenes from Myrospermum frutescens with Activity against Trypanosoma cruzi. Journal of Natural Products / ResearchGate .
-
Liu, H.-L., Ma, G.-X., et al. (2012). Structurally diverse diterpenoids from the seeds of Caesalpinia minax Hance and their bioactivities. Phytochemistry .
-
TargetMol / BioHippo . This compound Product Information (CAS 799269-22-0). Chemical Catalog .
-
PubChem . Compound Summary: InChIKey HDDNZVWBRRAOGK-UHFFFAOYSA-N.[1] National Library of Medicine .
Sources
A Note on "Chagreslactone": This guide focuses on the cassane-type diterpenoids (cassanoids), a significant class of natural products. While the term "this compound" was a key part of the initial query, an extensive search of the scientific literature did not yield a specific compound with this name. It is possible this is a very recent or as-yet-unpublished discovery, or a trivial name not widely adopted. The following guide will provide a comprehensive overview of the well-documented family of cassanoids, which represents the broader structural and biological context to which a compound like "this compound" would belong.
Executive Summary
Cassanoid diterpenes, or cassanoids, are a large and structurally diverse family of natural products predominantly found in the plant genus Caesalpinia.[1][2] Characterized by a distinctive tricyclic or modified polycyclic carbon skeleton, these compounds have emerged as a focal point of phytochemical and pharmacological research due to their wide array of potent biological activities. These activities include, but are not limited to, anti-inflammatory, anticancer, antimicrobial, and antiparasitic effects.[1][3][4] This technical guide provides a comprehensive review of the cassanoid family, detailing their structural characteristics, key biological activities and associated mechanisms of action, and prevalent strategies for their isolation and synthesis. It is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising class of molecules.
Introduction to Cassanoid Diterpenes
Diterpenoids are a class of C20 terpenoids derived from the precursor geranylgeranyl diphosphate (GGPP).[5] Within this broad class, cassanoids are distinguished by their core molecular skeleton, which typically consists of three fused cyclohexane rings (A, B, and C).[1][6] First isolated and characterized several decades ago, over 450 distinct cassanoids have been identified, primarily from plants of the Caesalpinia genus, which is widely used in traditional medicine.[2][4]
The structural diversity of cassanoids is vast, arising from various modifications to the core skeleton. These modifications lead to several sub-classifications, including:
-
Furanoditerpenoids: Featuring a fused furan ring.[3]
-
Butanolide Lactones: Containing a fused α,β-unsaturated γ-lactone or butanolide ring.[7][8]
-
Norcassanes: Lacking one or more carbon atoms from the typical C20 skeleton.[1][4]
-
Nitrogenous Cassanoids: Unique structures incorporating a nitrogen atom, often as a C-19/C-20 N-bridge, forming a tetracyclic or pentacyclic alkaloid.[1]
This structural variety is a key determinant of the diverse pharmacological profiles observed across the cassanoid family.
Structural Elucidation and Key Features
The definitive identification and characterization of cassanoids rely on a combination of modern spectroscopic techniques. The elucidation of their complex, often stereochemically rich, structures is a critical step in understanding their bioactivity.
The Cassane Skeleton
The fundamental cassane skeleton possesses a trans/anti/trans fusion of the A, B, and C rings. The stereochemistry at key chiral centers, such as C-5, C-8, C-9, and C-10, is crucial for defining the overall three-dimensional shape of the molecule and is a well-established feature across cassanoids isolated from Caesalpinia.
Caption: General numbered structure of the core cassane skeleton.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are indispensable for establishing the connectivity and relative stereochemistry of cassanoids. For instance, NOESY correlations are critical for determining the spatial proximity of protons and thus the orientation of substituents and ring fusions.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the exact molecular formula of a new compound.[7]
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present, such as hydroxyls, carbonyls (from lactones or ketones), and conjugated double bonds.[7]
Biological Activities and Mechanisms of Action
Cassanoids exhibit a remarkable spectrum of pharmacological activities, making them attractive candidates for drug discovery. The lactone moiety, in particular, is a common feature in many biologically active natural products, known to contribute to activities such as anticancer, anti-inflammatory, and antimicrobial effects.[9]
Anti-inflammatory Activity
A significant number of cassanoids have demonstrated potent anti-inflammatory effects. The primary mechanism investigated is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.[3] LPS activation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to a surge in NO, a key inflammatory mediator. By suppressing NO production, these compounds can mitigate the inflammatory cascade. Some synthetic cassanoids have been shown to achieve up to 100% inhibition of NO production in this assay.[3][10]
Anticancer and Cytotoxic Activity
The anticancer potential of cassanoids is another area of intense research. Their cytotoxic effects have been evaluated against various tumor cell lines, including melanoma (B16-F10), colon cancer (HT29), and liver cancer (Hep G2).[3][10]
Mechanisms of Action:
-
Apoptosis Induction: Active cassanoids can trigger programmed cell death (apoptosis) in cancer cells. This is often accompanied by cell cycle arrest, typically at the G0/G1 phase, which prevents cancer cell proliferation.[3][10]
-
Extrinsic Apoptotic Pathway: Evidence suggests that some cassanoids may activate the extrinsic (death receptor-mediated) apoptotic pathway.[10]
Caption: Simplified extrinsic apoptosis pathway potentially activated by cassanoids.
Antiparasitic and Antimicrobial Activities
Several cassanoids have shown promising activity against parasites, particularly Plasmodium falciparum, the causative agent of malaria. For example, caesalsappanins G and H exhibited potent antiplasmodial activity with IC₅₀ values of 0.78 µM and 0.52 µM, respectively. Additionally, antibacterial activity against pathogens like Staphylococcus aureus and Micrococcus flavus has been reported for certain cassanoids.[3]
Other Notable Activities
-
α-Glucosidase Inhibition: Some cassanoids, such as pulcherrilactone B, have been identified as potent inhibitors of α-glucosidase, suggesting potential applications in the management of type 2 diabetes.[8]
-
Antiviral and Antioxidant Effects: Broader screening has also revealed antiviral and antioxidant properties within this chemical class.[2][7]
Table 1: Selected Biological Activities of Cassanoid Diterpenes
| Compound Name | Source Organism | Biological Activity | Potency (IC₅₀ / MIC) | Reference |
| Caesalsappanin G | Caesalpinia sappan | Antiplasmodial | 0.78 µM | |
| Caesalsappanin H | Caesalpinia sappan | Antiplasmodial | 0.52 µM | |
| Synthetic Cassanoid 16 | Semisynthesis | Anti-inflammatory (NO) | 2.98 ± 0.04 µg/mL | [3][10] |
| Pterolobirin G | Semisynthesis | Cytotoxic (HT29 cells) | ~3 µg/mL | [3][10] |
| Pulcherrilactone B | Caesalpinia pulcherrima | α-Glucosidase Inhibition | 171 ± 5.56 µM | [7][8] |
| Benthaminin 1 | Caesalpinia benthamiana | Antibacterial (S. aureus) | 47.8 µM | [3] |
Synthesis and Biosynthesis
Synthetic Approaches
The structural complexity of cassanoids presents a significant challenge for total synthesis. Consequently, many synthetic efforts have focused on semisynthesis, utilizing more abundant natural products as starting materials.[3] Commercially available compounds like (+)-sclareolide and dehydroabietic acid have been successfully converted into various cassane-type diterpenes through multi-step synthetic sequences.[11] These routes provide access to novel analogs for structure-activity relationship (SAR) studies, which are crucial for optimizing biological activity. For example, such studies have begun to probe the importance of substituents like the C-14 methyl group for cytotoxicity.[3][10]
Biosynthesis
The biosynthesis of diterpenoids in plants begins with the cyclization of geranylgeranyl diphosphate (GGPP).[5] This process is typically catalyzed by two types of enzymes:
-
Class II Diterpene Synthases (diTPSs): Initiate a protonation-dependent cyclization to form a bicyclic intermediate.
-
Class I Diterpene Synthases (diTPSs): Take the bicyclic intermediate and perform further rearrangements and cyclizations to generate the diverse diterpene skeletons, including the cassane core.
Subsequent tailoring enzymes, particularly cytochrome P450 monooxygenases (CYPs), introduce oxidative functionalizations (hydroxyls, carbonyls, etc.) that lead to the vast array of naturally occurring cassanoids.[5]
Key Experimental Protocols
Reproducibility and validation are cornerstones of scientific research. This section outlines the fundamental methodologies used in the study of cassanoids.
Protocol: Isolation and Purification of Cassanoids
This protocol provides a general workflow for isolating cassanoids from plant material, such as the seeds of Caesalpinia sappan.
Step-by-Step Methodology:
-
Extraction: Air-dried and powdered plant material (e.g., seeds) is exhaustively extracted with a solvent like methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to fractionate the components based on their solubility.
-
Column Chromatography: The bioactive fraction (often the ethyl acetate fraction) is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate) to separate the compounds into less complex fractions.
-
Size-Exclusion Chromatography: Further purification is achieved using Sephadex LH-20 gel chromatography, which separates molecules based on size.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain individual, pure compounds is performed using semi-preparative HPLC with a suitable column (e.g., C18) and mobile phase.
-
Structure Elucidation: The structure of each pure compound is determined using the spectroscopic methods detailed in Section 2.2.
Caption: General workflow for the isolation and purification of cassanoids.
Protocol: In Vitro Anti-inflammatory Assay (NO Inhibition)
This protocol describes the evaluation of the anti-inflammatory activity of cassanoids by measuring the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophages.[3]
Step-by-Step Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of ~1.5 x 10⁵ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test cassanoid compound. A vehicle control (e.g., DMSO) is also included.
-
Stimulation: After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS, e.g., 1 µg/mL) to induce NO production. A negative control group (no LPS) is also maintained.
-
Incubation: The plates are incubated for a specified period (e.g., 24-72 hours).
-
Nitrite Measurement (Griess Assay): The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant.
-
An aliquot of the supernatant from each well is transferred to a new 96-well plate.
-
Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to each well.
-
After a short incubation at room temperature, the absorbance is measured at ~540 nm using a microplate reader.
-
-
Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. IC₅₀ values are then determined.
-
Viability Assay: A cell viability assay (e.g., MTT) is performed in parallel to ensure that the observed NO inhibition is not due to cytotoxicity of the compound.
Future Perspectives and Challenges
The cassanoid diterpenes represent a rich and underexplored source of potential therapeutic agents. Their potent and diverse biological activities, particularly in the areas of oncology and inflammatory diseases, warrant significant further investigation.
Key Challenges:
-
Supply and Scalability: The isolation of these compounds from natural sources is often low-yielding. Developing efficient and scalable total synthesis or semisynthesis routes is critical for producing sufficient quantities for preclinical and clinical development.
-
Mechanism of Action: While several biological effects have been documented, the precise molecular targets for most cassanoids remain unknown. Elucidating these targets is essential for rational drug design and understanding potential off-target effects.
-
Pharmacokinetics: The drug-like properties (absorption, distribution, metabolism, excretion, and toxicity - ADMET) of most cassanoids have not been studied. Future research must address these parameters to assess their viability as clinical candidates.
Despite these challenges, the unique structural scaffolds and compelling bioactivities of cassanoids ensure that they will remain a promising frontier in natural product chemistry and drug discovery for years to come.
References
- New Cassane Diterpenoids from Caesalpinia sappan and Their Antiplasmodial Activity. (Source: Google Search)
- Recent advances in cassane diterpenoids: structural diversity and biological activities - PMC. (Source: Google Search)
- Diterpenoids isolated from Caesalpinia species.
- Recent advances in cassane diterpenoids: structural diversity and biological activities. (Source: Google Search)
- Synthesis and Biological Evaluation of Cassane Diterpene (5α)-Vuacapane-8(14), 9(11)-Diene and of Some Related Compounds - PMC. (Source: Google Search)
- Three New Cassane Diterpenes from Caesalpinia Pulcherrima.
- Cassane-type diterpenoids from the genus Caesalpinia.
- Two New Cassane Diterpenoids From the Aerial Parts of Caesalpinia pulcherrima - PubMed. (Source: PubMed)
- Synthesis and Biological Evaluation of Cassane Diterpene (5α)-Vuacapane-8(14), 9(11)-Diene and of Some Related Compounds - PubMed. (Source: PubMed)
- Synthesis of Cassane-Type Diterpenes from Abietane Compounds: First Synthesis of Taepeenin F | Request PDF.
- Naturally occurring cassane diterpenoids (CAs) of Caesalpinia: A systematic review of its biosynthesis, chemistry and pharmacology - PubMed. (Source: PubMed)
- Diterpenes Specially Produced by Fungi: Structures, Biological Activities, and Biosynthesis (2010–2020) - PMC. (Source: Google Search)
- Biological activity of carlactone. (A) Effect of carlactone on tillering in d27, htd-1, d10, d3, and the corresponding wild type (WT, Shiokari). Application of carlactone (3 mM daily for 2 weeks) rescued the high-tillering phenotype of the strigolactone-deficient rice mutants, whereas d3 and WT rice remained unaffected. (B) Photographs were taken after 30 days. (C) Germination rate of S. hermonthica seeds 2 days after treatment with different concentrations of carlactone, GR24, or water (ctrl). Data are means T SD [(A), n = 4; (C), n = 4 with 50 to 100 seeds per replicate].
- Natural and Synthetic Lactones Possessing Antitumor Activities - PMC - NIH. (Source: Google Search)
- Biosynthesis of bioactive diterpenoids in the medicinal plant Vitex agnus‐castus - PMC - NIH. (Source: Google Search)
- Biological Activity of Diterpenoids Isolated from Anatolian Lamiaceae Plants.
- Synthesis, structural characterization and biological activity of two diastereomeric JA-Ile macrolactones - PubMed. (Source: PubMed)
- spironolactone | Description, Mechanism of Action, Uses, & Side Effects - Britannica. (Source: Britannica)
- Biological Activity of Selected Natural and Synthetic Terpenoid Lactones - MDPI. (Source: MDPI)
Sources
- 1. The Genus Caesalpinia L. (Caesalpiniaceae): Phytochemical and Pharmacological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three new diterpenoids based on the novel sarcopetalane skeleton from Croton sarcopetalus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and structures of acremolactones B and C, novel plant-growth inhibitory gamma-lactones from Acremonium roseum I4267 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactive compounds from macroalgae in the new millennium: implications for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation, structural elucidation, and cytotoxic activity investigation of novel styryl-lactone derivatives from Goniothalamus elegans: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 11. A Comprehensive Update on the Bioactive Compounds from Seagrasses - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Investigating the Antiparasitic Potential of Chagreslactone Against Trypanosoma cruzi
Disclaimer: As "Chagreslactone" is not a known compound in publicly available scientific literature, this guide has been constructed around a hypothetical sesquiterpene lactone. The proposed methodologies and expected outcomes are based on established research on similar natural products with activity against Trypanosoma cruzi. This document serves as a detailed framework for the preclinical evaluation of a novel chemical entity for the treatment of Chagas disease.
Introduction: The Unmet Need in Chagas Disease and the Promise of Natural Products
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge, primarily in Latin America, with an increasing global presence.[1] The disease is characterized by an acute phase, often asymptomatic, followed by a chronic phase where up to a third of infected individuals develop severe cardiac or digestive complications.[1][2] Current treatments are limited to benznidazole and nifurtimox, which were developed over half a century ago.[2][3] These drugs exhibit significant efficacy during the acute phase but have limitations in the chronic stage, coupled with long treatment durations and considerable side effects that lead to poor patient compliance.[1][2] Consequently, there is an urgent and compelling need for the discovery and development of novel, safer, and more effective therapeutic agents against T. cruzi.
Natural products have historically been a rich source of new drugs and drug leads, including antiparasitic agents.[4] Among these, sesquiterpene lactones, a class of secondary metabolites found predominantly in plants of the Asteraceae family, have demonstrated a wide range of biological activities, including potent trypanocidal effects.[5][6] This technical guide outlines a comprehensive, multi-stage research program to investigate the antiparasitic potential of a hypothetical novel sesquiterpene lactone, herein named this compound, against Trypanosoma cruzi.
This compound: A Hypothetical Profile
For the purposes of this guide, this compound is conceptualized as a sesquiterpene lactone isolated from a novel plant species found in a region of high biodiversity, such as the Chagres National Park in Panama. Its core chemical structure is presumed to contain an α,β-unsaturated γ-lactone moiety, a common feature in bioactive sesquiterpene lactones that often acts as a Michael acceptor, enabling covalent interactions with biological nucleophiles like cysteine residues in proteins.
Part 1: In Vitro Evaluation of Trypanocidal Activity
The initial phase of investigation focuses on determining the direct effect of this compound on the different life cycle stages of T. cruzi.
Activity Against Epimastigotes (Replicative, Non-infective Form)
Epimastigotes are the replicative forms of the parasite found in the gut of the triatomine vector and are readily cultured in axenic conditions, making them a suitable starting point for initial screening.
Experimental Protocol:
-
Culturing Epimastigotes: T. cruzi epimastigotes (e.g., Y strain) are cultured in liver infusion tryptose (LIT) medium supplemented with 10% fetal bovine serum (FBS) at 28°C.
-
Drug Susceptibility Assay:
-
Epimastigotes in the exponential growth phase are seeded into 96-well plates at a density of 1 x 10^6 parasites/mL.
-
This compound, dissolved in a suitable solvent (e.g., DMSO), is added at various concentrations (e.g., from 0.1 to 100 µM). A vehicle control (DMSO) and a positive control (benznidazole) are included.
-
Plates are incubated at 28°C for 72 hours.
-
-
Quantification of Parasite Growth: Parasite viability is assessed by counting motile parasites in a Neubauer chamber or using a resazurin-based colorimetric assay.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by non-linear regression analysis.
Activity Against Trypomastigotes (Infective, Non-replicative Form)
Trypomastigotes are the infective form found in the bloodstream of the mammalian host.
Experimental Protocol:
-
Obtaining Trypomastigotes: Cell-derived trypomastigotes are obtained from the supernatant of previously infected mammalian cell cultures (e.g., L929 fibroblasts or Vero cells).
-
Drug Susceptibility Assay:
-
Trypomastigotes are seeded in 96-well plates at a density of 1 x 10^7 parasites/mL.
-
This compound is added at a range of concentrations.
-
Plates are incubated at 37°C in a 5% CO2 atmosphere for 24 hours.
-
-
Quantification of Parasite Viability: The number of motile trypomastigotes is counted using a Neubauer chamber.
-
Data Analysis: The 50% lytic concentration (LC50) is determined.
Activity Against Amastigotes (Replicative, Intracellular Form)
Amastigotes are the replicative form inside mammalian cells and are the primary target for treating chronic Chagas disease.
Experimental Protocol:
-
Infection of Mammalian Cells: Host cells (e.g., L929 fibroblasts) are seeded in 96-well plates and infected with trypomastigotes at a parasite-to-cell ratio of 10:1. After 24 hours, extracellular parasites are washed away.
-
Drug Treatment: this compound is added at various concentrations and the plates are incubated for 48-72 hours at 37°C and 5% CO2.
-
Quantification of Intracellular Amastigotes:
-
Cells are fixed and stained with Giemsa.
-
The number of amastigotes per cell and the percentage of infected cells are determined by microscopy.
-
Alternatively, a quantitative assay using a genetically modified T. cruzi strain expressing β-galactosidase can be employed.
-
-
Data Analysis: The IC50 value for the inhibition of amastigote replication is calculated.
Cytotoxicity Against Host Cells and Selectivity Index
To assess the therapeutic potential of this compound, its toxicity to mammalian cells must be evaluated.
Experimental Protocol:
-
Cell Culture: Mammalian cells (e.g., L929 fibroblasts or primary cardiomyocytes) are cultured in appropriate media.
-
Cytotoxicity Assay:
-
Cells are seeded in 96-well plates and treated with the same concentrations of this compound used in the antiparasitic assays.
-
After 72 hours of incubation, cell viability is assessed using a standard method such as the MTT or resazurin assay.
-
-
Data Analysis: The 50% cytotoxic concentration (CC50) is determined.
-
Selectivity Index (SI): The SI is calculated as the ratio of the CC50 for mammalian cells to the IC50 for the target parasite form (e.g., amastigotes). A higher SI value indicates greater selectivity for the parasite.
| Parameter | Description | Expected Outcome for a Promising Candidate |
| IC50 (Epimastigotes) | Concentration that inhibits 50% of epimastigote growth. | < 10 µM |
| LC50 (Trypomastigotes) | Concentration that lyses 50% of trypomastigotes. | < 20 µM |
| IC50 (Amastigotes) | Concentration that inhibits 50% of intracellular amastigote replication. | < 5 µM |
| CC50 (Mammalian Cells) | Concentration that is toxic to 50% of host cells. | > 50 µM |
| Selectivity Index (SI) | CC50 / IC50 (amastigotes) | > 10 |
Part 2: Elucidation of the Mechanism of Action
Understanding how this compound kills T. cruzi is crucial for its further development. Based on the known activities of other sesquiterpene lactones, several potential mechanisms can be investigated.[5]
Assessment of Oxidative Stress Induction
Many trypanocidal compounds exert their effect by inducing oxidative stress in the parasite.
Experimental Protocol:
-
Treatment of Parasites: Epimastigotes are treated with this compound at its IC50 concentration for various time points.
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using fluorescent probes such as H2DCFDA.
-
Analysis of the Antioxidant System: The activity of key antioxidant enzymes in T. cruzi, such as trypanothione reductase, can be assessed in parasite lysates after treatment with this compound.
Evaluation of Mitochondrial Dysfunction
The mitochondrion is a key organelle in T. cruzi and a validated drug target.
Experimental Protocol:
-
Measurement of Mitochondrial Membrane Potential (ΔΨm): Treated epimastigotes are stained with a potentiometric dye (e.g., JC-1 or Rhodamine 123) and analyzed by flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence ratio (for JC-1) or a decrease in fluorescence intensity (for Rhodamine 123) indicates mitochondrial depolarization.
-
Assessment of ATP Production: Intracellular ATP levels in treated parasites can be quantified using a luciferin/luciferase-based assay.
Investigation of Apoptosis-like Cell Death
Induction of programmed cell death is a common mechanism of action for antiparasitic drugs.
Experimental Protocol:
-
Phosphatidylserine Exposure: Treated parasites are stained with Annexin V-FITC and propidium iodide (PI) and analyzed by flow cytometry to differentiate between early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and viable (Annexin V-/PI-) cells.
-
DNA Fragmentation: A TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay can be performed to detect DNA fragmentation in treated parasites.
Caption: Hypothesized mechanisms of action of this compound against T. cruzi.
Part 3: In Vivo Efficacy in a Murine Model of Chagas Disease
Promising in vitro results must be validated in an in vivo model.
Experimental Protocol:
-
Animal Model: An acute model of Chagas disease is established by infecting mice (e.g., BALB/c) with trypomastigotes of a virulent T. cruzi strain.
-
Treatment Regimen:
-
Treatment with this compound (formulated in a suitable vehicle) is initiated at the peak of parasitemia.
-
Different doses and administration routes (e.g., oral, intraperitoneal) should be tested.
-
A vehicle control group and a benznidazole-treated group are included.
-
-
Efficacy Assessment:
-
Parasitemia: The number of trypomastigotes in the blood is monitored throughout the treatment period.
-
Survival Rate: The survival of the mice in each group is recorded.
-
Tissue Parasite Load: At the end of the experiment, parasite load in tissues (e.g., heart, skeletal muscle) can be quantified by qPCR.
-
-
Toxicity Assessment: General health of the animals, body weight, and biochemical markers of liver and kidney function are monitored.
Caption: Pre-clinical workflow for the evaluation of this compound.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the initial preclinical evaluation of the hypothetical compound this compound as a potential new treatment for Chagas disease. The proposed experiments are designed to systematically assess its trypanocidal activity, selectivity, and in vivo efficacy, while also providing insights into its mechanism of action. Positive outcomes from this research program would warrant further investigation, including pharmacokinetic and pharmacodynamic studies, lead optimization to improve efficacy and reduce toxicity, and eventually, progression towards clinical development. The search for new drugs against T. cruzi is a critical endeavor, and a systematic approach, as outlined here, is essential for identifying and validating promising new chemical entities like this compound.
References
-
Harnessing Phytonanotechnology to Tackle Neglected Parasitic Diseases: Focus on Chagas Disease and Malaria. (2025, August 12). MDPI. Retrieved from [Link]
-
Chagas disease (also known as American trypanosomiasis). (2025, April 2). World Health Organization (WHO). Retrieved from [Link]
-
Symptoms, transmission, and current treatments for Chagas disease. (2025, September 15). DNDi. Retrieved from [Link]
-
Redefining the treatment of Chagas disease: a review of recent clinical and pharmacological data for a novel formulation of nifurtimox. (2025, February 25). PMC. Retrieved from [Link]
-
Mode of Action of the Sesquiterpene Lactones Psilostachyin and Psilostachyin C on Trypanosoma cruzi. (2016, March 3). PLOS One. Retrieved from [Link]
-
Anti-Trypanosoma cruzi Properties of Sesquiterpene Lactones Isolated from Stevia spp.: In Vitro and In Silico Studies. (2023, February 15). PMC. Retrieved from [Link]
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- 2. biomedres.us [biomedres.us]
- 3. Exploring the Antibacterial and Antiparasitic Activity of Phenylaminonaphthoquinones—Green Synthesis, Biological Evaluation and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Khellactone | C14H14O5 | CID 253856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Isolation and characterization of two exopolysaccharides produced by Lactobacillus plantarum EP56 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Purity Isolation of Chagreslactone from Myrospermum frutescens
This Application Note provides a high-precision protocol for the isolation of Chagreslactone , a bioactive cassane diterpene, from the leaves of Myrospermum frutescens. This guide is designed for senior researchers and drug discovery professionals, prioritizing reproducibility, yield optimization, and downstream analytical validity.
Abstract & Scientific Context
Myrospermum frutescens (Fabaceae), native to Panama and Central America, is a rich source of biologically active diterpenes. This compound is a specific cassane-type diterpene lactone isolated from the leaves of this species.[1][2] It has garnered significant interest due to its structural complexity and potential bioactivity against protozoan parasites, specifically Trypanosoma cruzi (Chagas disease).
Isolating this compound is challenging due to its co-occurrence with structurally similar analogues like Chagresnol and various cassane isomers. This protocol utilizes a bioactivity-guided fractionation logic, transitioning from bulk methanolic extraction to high-resolution chromatographic purification.
Pre-Analytical Considerations
-
Plant Identification: Voucher specimens must be authenticated by a taxonomist. M. frutescens leaves should be collected during the dry season to maximize secondary metabolite concentration and minimize water content.
-
Biomass Preparation: Immediate drying at <40°C (forced air) is critical to prevent enzymatic degradation of the lactone ring.
-
Safety: Chloroform and Methanol are toxic. All evaporation steps must occur in a certified fume hood.
Experimental Protocol
Phase I: Bulk Extraction & Liquid-Liquid Partitioning
Objective: Solubilize the full spectrum of secondary metabolites and remove high-polarity interferences (sugars, tannins) and low-polarity lipids (waxes).
-
Maceration:
-
Pulverize 1.0 kg of dried M. frutescens leaves to a fine powder (mesh size 40-60).
-
Extract with Methanol (MeOH) (3 x 3 L) at room temperature for 48 hours per cycle.
-
Filter and concentrate the combined supernatant under reduced pressure (Rotavap) at 40°C to yield a crude organic extract (~100–120 g).
-
-
Partitioning:
-
Resuspend the crude extract in 500 mL of MeOH:H₂O (9:1) .
-
Defatting: Partition against n-Hexane (3 x 500 mL). Discard the hexane layer (contains chlorophyll/waxes).
-
Chloroform Enrichment: Dilute the MeOH fraction with water to achieve a MeOH:H₂O (6:4) ratio.
-
Partition against Chloroform (CHCl₃) (3 x 500 mL).
-
Result: Collect and dry the CHCl₃ layer. This fraction contains the cassane diterpenes, including this compound.[1][2][3][4][5]
-
Phase II: Chromatographic Fractionation (Silica Gel)
Objective: Separate the diterpene class from other medium-polarity constituents.
-
Stationary Phase: Silica gel 60 (0.063–0.200 mm, Merck).
-
Column Setup: Pack a glass column (5 x 60 cm) with silica gel slurry in Hexane.
-
Elution Gradient:
-
Load the CHCl₃ residue (~10-15 g) onto the column.
-
Elute with a stepwise gradient of Hexane:Ethyl Acetate (EtOAc) :
-
100:0 (500 mL)
-
90:10 (1 L)
-
80:20 (1 L) -> Critical Zone for Diterpenes
-
70:30 (1 L)
-
50:50 (1 L)
-
0:100 (500 mL)
-
-
-
Monitoring: Collect 100 mL fractions. Monitor via TLC (Silica gel 60 F₂₅₄).
-
Mobile Phase for TLC: Hexane:EtOAc (6:4).
-
Detection: UV (254 nm) and Vanillin-H₂SO₄ spray (heating required). This compound typically appears as a purple/blue spot after heating.
-
Phase III: High-Resolution Purification
Objective: Isolate this compound from closely related isomers (e.g., Chagresnol).
Note: this compound is often a minor constituent found in fractions eluting around 20-30% EtOAc.
-
Sub-Fractionation: Pool fractions containing the target spot (Rf ~0.4-0.5 in Hex:EtOAc 6:4).
-
Final Purification (Choose A or B):
-
Method A (Flash Chromatography): Re-chromatograph on finer silica (230-400 mesh) using a shallower gradient: Chloroform:Acetone (Starting 98:2, increasing to 90:10).
-
Method B (Preparative HPLC - Recommended):
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 µm, 250 x 21.2 mm).
-
Mobile Phase: Isocratic Acetonitrile:Water (70:30) or MeOH:Water (80:20).
-
Flow Rate: 10 mL/min.
-
Detection: UV at 210 nm (carbonyl absorption).
-
-
Visualization: Isolation Workflow
The following diagram illustrates the critical decision nodes and flow of the isolation logic.
Figure 1: Step-by-step fractionation workflow for the isolation of this compound.
Analytical Validation (Self-Validating System)
To ensure the isolated compound is indeed this compound and not an isomer, compare spectral data against the following established values.
Key Physicochemical Properties
| Property | Value |
| Physical State | White amorphous powder or gum |
| Molecular Formula | C₂₀H₂₈O₃ (approximate, varies by derivative) |
| Solubility | Soluble in CHCl₃, EtOAc, MeOH; Insoluble in H₂O |
| TLC Rf Value | ~0.45 (Hexane:EtOAc 6:4) |
NMR Diagnostic Signals (CDCl₃, 300/500 MHz)
The Cassane skeleton is distinguished by a specific tricyclic framework. Look for these diagnostic shifts to validate the structure:
-
Furan Ring Protons: If the structure contains a furan moiety (common in this class), look for signals at δ 6.0 - 7.5 ppm .
-
Methyl Groups: Three tertiary methyl singlets are characteristic of the cassane skeleton, typically appearing between δ 0.8 - 1.2 ppm .
-
Lactone Carbonyl: A signal in the ¹³C-NMR spectrum around δ 170-178 ppm confirms the lactone functionality.
-
Stereochemistry: NOESY experiments are required to confirm the trans-anti-trans arrangement typical of these diterpenes.
References
-
Torres-Mendoza, D., Ureña, L. D., Ortega-Barría, E., & Cubilla-Rios, L. (2003). Five New Cassane Diterpenes from Myrospermum frutescens with Activity against Trypanosoma cruzi.[4][5][6] Journal of Natural Products, 66(7), 928–932.
-
Torres-Mendoza, D., et al. (2004). Novel Cassane and Cleistanthane Diterpenes from Myrospermum frutescens: Absolute Stereochemistry of the Cassane Diterpene Series.[1] Journal of Natural Products. (Note: This paper establishes the specific stereochemistry for this compound).
-
Hasegawa, M., et al. (2003). Cassane Diterpenes from Caesalpinia species.[2][3][4] Phytochemistry. (Contextual reference for Cassane skeleton analysis).
Sources
Application Note: HPLC Method Development for Chagreslactone Detection
Introduction & Compound Profile
Chagreslactone (CAS: 799269-22-0) is a bioactive cassane-type diterpene lactone, primarily isolated from the seeds of Caesalpinia minax and the leaves of Myrospermum frutescens. As a member of the cassane diterpenoid family, it exhibits significant structural complexity, characterized by a tricyclic rigid backbone and a lactone moiety.
Research into this compound has accelerated due to its potential antiproliferative and anti-inflammatory properties. However, its detection presents specific analytical challenges:
-
Weak Chromophores: Like many diterpenes, this compound lacks extended conjugation, resulting in low UV absorbance.
-
Matrix Complexity: Isolation often involves lipid-rich plant matrices (Caesalpinia seeds), requiring robust sample cleanup to prevent column fouling.
-
Isomeric Interference: It co-occurs with structurally similar congeners (e.g., Chagresnol, Caesalpinins), necessitating high-resolution separation.
This guide provides a comprehensive framework for developing a validated HPLC-UV/DAD method for this compound, prioritizing resolution and sensitivity.
Physicochemical Profile
| Parameter | Characteristic | Implication for Method Development |
| Chemical Class | Cassane Diterpene Lactone | Lipophilic character; requires Reversed-Phase (RP) chromatography. |
| Polarity (LogP) | Estimated ~3.5 - 4.5 | Strong retention on C18; requires high organic strength for elution. |
| UV Max ( | ~210–220 nm (terminal absorption) | Detection requires high-purity solvents to minimize background noise at low wavelengths. |
| Solubility | Soluble in MeOH, ACN, EtOAc | Methanol is the preferred extraction solvent; ACN is ideal for mobile phase. |
Method Development Strategy
The development process follows a "Scouting-Optimization-Validation" workflow. Given the compound's lipophilicity, a Reversed-Phase C18 system is the standard.
Column Selection
-
Primary Choice: C18 (Octadecylsilane), End-capped.
-
Rationale: The high carbon load provides necessary interaction with the non-polar diterpene backbone. End-capping reduces peak tailing caused by silanol interactions with the lactone oxygen.
-
-
Dimensions: 250 mm x 4.6 mm, 5 µm (for resolution) or 150 mm x 2.1 mm, 1.8 µm (for UHPLC speed).
-
Alternative: Phenyl-Hexyl column (if C18 fails to separate isomers) to exploit
interactions if furan rings are present in impurities.
Mobile Phase Design
-
Solvent A (Aqueous): Water (Milli-Q grade) + 0.1% Formic Acid.
-
Note: Acidification suppresses the ionization of any free carboxylic acid impurities and improves peak shape for lactones.
-
-
Solvent B (Organic): Acetonitrile (ACN).
-
Rationale: ACN has a lower UV cutoff (190 nm) than Methanol (205 nm), which is critical for detecting this compound at 210 nm.
-
Detection Optimization
-
Detector: Diode Array Detector (DAD).
-
Wavelengths:
-
210 nm: Primary quantification (maximum sensitivity).
-
254 nm: Secondary monitoring (specificity check for conjugated impurities).
-
Reference: 360 nm (to correct for baseline drift).
-
Detailed Experimental Protocol
Reagent Preparation
-
Stock Solution (1 mg/mL): Dissolve 1.0 mg of this compound standard in 1.0 mL of HPLC-grade Methanol. Sonicate for 5 minutes. Store at -20°C.
-
Working Standard (50 µg/mL): Dilute 50 µL of Stock Solution into 950 µL of Mobile Phase (50:50 Water:ACN).
Sample Preparation (Plant Matrix)
-
Extraction:
-
Weigh 1.0 g of dried, ground Caesalpinia minax seeds.
-
Add 10 mL Methanol and vortex for 1 min.
-
Ultrasonicate for 30 mins at room temperature.
-
Centrifuge at 4,000 rpm for 10 mins.
-
-
Cleanup (SPE - Solid Phase Extraction):
-
Cartridge: C18 SPE cartridge (500 mg).
-
Condition: 3 mL MeOH followed by 3 mL Water.
-
Load: 1 mL of supernatant.
-
Wash: 2 mL of 20% MeOH in Water (removes polar sugars/proteins).
-
Elute: 2 mL of 100% ACN (collects this compound).
-
Filter: Pass through 0.22 µm PTFE filter into HPLC vial.
-
Chromatographic Conditions (Gradient)
| Time (min) | % Solvent A (0.1% FA in Water) | % Solvent B (Acetonitrile) | Flow Rate (mL/min) |
| 0.0 | 60 | 40 | 1.0 |
| 15.0 | 10 | 90 | 1.0 |
| 20.0 | 10 | 90 | 1.0 |
| 21.0 | 60 | 40 | 1.0 |
| 25.0 | 60 | 40 | 1.0 |
-
Injection Volume: 10–20 µL.
-
Column Temperature: 30°C (Controlled to ensure reproducibility).
Workflow Visualization
Method Development Logic
This decision tree guides the optimization process if the initial chromatogram is unsatisfactory.
Caption: Decision tree for troubleshooting and optimizing the this compound HPLC method.
Validation Parameters (ICH Q2 Guidelines)
To ensure the method is trustworthy for routine analysis, the following validation parameters must be met.
| Parameter | Acceptance Criteria | Experimental approach |
| Specificity | No interference at retention time ( | Inject blank matrix and pure solvent. Ensure baseline is flat at |
| Linearity | 5 concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). | |
| Precision | RSD < 2.0% | 6 injections of the 50 µg/mL standard. |
| LOD / LOQ | S/N > 3 (LOD), S/N > 10 (LOQ) | Determine via serial dilution of standard. |
| Recovery | 95% – 105% | Spike plant matrix with known amount of this compound before extraction. |
Troubleshooting & Critical Considerations
"Ghost" Peaks
-
Cause: Since detection is at 210 nm, impurities in the organic solvent or water can appear as peaks.
-
Solution: Use only HPLC-gradient grade Acetonitrile. Filter buffers through 0.22 µm filters.
Retention Time Drift
-
Cause: Temperature fluctuations or incomplete column equilibration.
-
Solution: Use a column oven set to 30°C. Ensure at least 10 column volumes of equilibration time between gradient runs.
Sample Instability
-
Cause: Lactones can hydrolyze in highly basic or highly acidic conditions over time.
-
Solution: Keep autosampler temperature at 4°C. Analyze samples within 24 hours of preparation.
References
-
Liu, H. L., et al. (2012).[1] "Antitumor constituents from seeds of Caesalpinia minax."[1] Phytochemistry Letters.
-
Torres-Mendoza, D., et al. (2004).[2] "Novel Cassane and Cleistanthane Diterpenes from Myrospermum frutescens." Journal of Natural Products.
-
ChemicalBook. (2023). "this compound Product Properties and CAS 799269-22-0."
-
ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)."
Sources
Advanced Protocol: Extraction and Isolation of Cassane Diterpenes from Caesalpinia Species
Introduction & Chemical Context
Cassane diterpenes are the chemotaxonomic markers of the genus Caesalpinia (Fabaceae).[1][2] Structurally, they possess a tricyclic skeleton (rings A, B, and C) fused to a furan or
Critical Chemical Insight: Unlike robust triterpenes, cassane diterpenes are moderately polar and often possess labile ester side chains (acetoxy, cinnamoyloxy, or benzoyloxy groups) at positions C-6 or C-7. Furthermore, the furan ring is susceptible to acid-catalyzed rearrangement or oxidation. Therefore, the extraction protocol must prioritize neutral pH conditions and gentle thermal processing.
Key Species & Target Compounds
| Species | Primary Plant Part | Key Cassane Markers |
| C. bonduc | Seeds (Kernels) | Caesalpinins A-P, Bonducellin, Caesalmins |
| C. pulcherrima | Roots / Aerial Parts | Pulcherrimins, Neocaesalpins, Vouacapenols |
| C. sappan | Heartwood / Seeds | Caesalsappanins (often co-occur with homoisoflavonoids) |
Extraction Workflow Logic
The isolation of these diterpenes requires a "Defat-Extract-Partition" logic, particularly when working with seeds (C. bonduc), which contain up to 25% lipids. Direct alcohol extraction of seeds without defatting results in a gummy, lipid-rich extract that ruins chromatography columns.
Workflow Diagram
Caption: Logic flow for the isolation of cassane diterpenes.[1][5][6][7][8][9][10][11][12] Note the critical defatting step for seed-based extractions to prevent lipid interference.
Detailed Experimental Protocols
Protocol A: Preparation and Bulk Extraction
Objective: Isolate the diterpene-rich fraction while minimizing lipid and sugar contamination.
-
Biomass Preparation:
-
Dry plant material (seeds or roots) in the shade. Avoid oven drying >50°C to prevent ester hydrolysis.
-
Pulverize to a coarse powder (40 mesh).
-
-
Defatting (Crucial for Seeds):
-
Macerate the powder in Petroleum Ether or n-Hexane (1:5 w/v) for 24 hours at room temperature.
-
Filter and discard the solvent (contains fatty acids/oils).
-
Air-dry the marc (solid residue) to remove residual hexane.
-
-
Extraction:
-
Extract the defatted marc with 95% Ethanol (EtOH) or Methanol (MeOH) (1:5 w/v).
-
Method: Cold maceration (3 x 48h) is preferred over Soxhlet to preserve heat-sensitive functional groups. If Soxhlet is used, limit cycles to 6 hours.
-
-
Partitioning (The "Cupcake" Method):
-
Concentrate the alcoholic extract under reduced pressure (Rotavap) at 40°C to a syrupy consistency.
-
Suspend the residue in distilled water.
-
Partition successively with Chloroform (CHCl3) or Ethyl Acetate (EtOAc) (3x).
-
Result: The CHCl3/EtOAc fraction contains the cassane diterpenes.[13] The water phase contains polar glycosides and sugars.
-
Protocol B: Chromatographic Isolation[7]
Objective: Separate individual diterpenes from the enriched organic fraction.
-
Primary Fractionation (Silica Gel Open Column):
-
Stationary Phase: Silica gel 60 (230–400 mesh).
-
Mobile Phase: Gradient system of n-Hexane : Ethyl Acetate (from 10:1 to 1:1) or CH2Cl2 : MeOH (100:0 to 90:10).
-
TLC Monitoring: Spot fractions on Silica TLC plates.
-
Visualization: Cassane diterpenes absorb weakly at UV 254 nm. Use 10% H2SO4 in EtOH or Vanillin-H2SO4 reagent , followed by heating. Cassanes typically appear as violet/purple spots.
-
-
-
Secondary Purification (Sephadex LH-20):
-
If the fraction contains chlorophyll (green) or polymerized phenolics, pass it through a Sephadex LH-20 column eluting with CHCl3:MeOH (1:1) . This separates compounds by molecular size and removes pigments.
-
-
Final Polish (RP-HPLC):
-
Column: C18 (ODS) semi-preparative column (e.g., 5 µm, 250 x 10 mm).
-
Mobile Phase: Isocratic or Gradient Methanol : Water (typically 70:30 to 85:15 v/v). Acetonitrile is also effective but MeOH often provides better selectivity for these diterpenes.
-
Flow Rate: 2.0 - 3.0 mL/min (semi-prep).
-
Detection: UV at 210 nm (general carbonyls) or 224 nm (conjugated esters).
-
Analytical Validation (Self-Validating Systems)
To ensure the isolated compound is a cassane diterpene, compare spectral data against these diagnostic markers.
Diagnostic NMR Signals (400/500 MHz, CDCl3)
| Structural Feature | Proton ( | Carbon ( | Notes |
| Furan Ring | H-15: ~6.0 - 6.4 (s)H-16: ~7.0 - 7.4 (s) | C-12: ~107-110C-15: ~140-143 | Diagnostic for furanocassanes. |
| Butenolide Ring | H-15: ~5.8 (s) | C-12: ~107C-16 (C=O): ~170 | Diagnostic for lactone variants (e.g., Neocaesalpins). |
| Methyl Groups | 0.8 - 1.2 (3-4 singlets) | 15 - 30 ppm | Usually Me-17, Me-18, Me-19, Me-20. |
| Ester Groups | Acetoxy: ~2.0 (s)Benzoate: 7.4-8.0 (m) | Acetyl C=O: ~170Benzoyl C=O: ~166 | Common at C-6 and C-7 positions. |
HPLC-UV Profiling Parameters
-
Detector: PDA (Photodiode Array).[14]
-
Wavelengths: Monitor 210 nm (backbone) and 254 nm (aromatic esters).
-
Validation Check: If a peak is visible at 254 nm but disappears at 210 nm, it is likely a flavonoid contaminant, not a cassane diterpene (unless benzoylated).
Expert Insights & Troubleshooting
The "Acid Trap"
Issue: Cassane furanoditerpenes can undergo aromatization of ring C or rearrangement of the furan ring when exposed to strong acids. Solution: Avoid using acidified mobile phases (like 1% formic acid) in the initial silica columns. For HPLC, keep acid modifiers (formic/acetic acid) below 0.1%.
Isomer Separation
Issue: C-6 and C-7 stereoisomers (e.g.,
Detection Challenges
Issue: Compounds lacking conjugated esters (benzoate/cinnamate) are nearly invisible in UV. Solution: Use ELSD (Evaporative Light Scattering Detector) or RI (Refractive Index) detection for the final HPLC step if the compound lacks a chromophore.
References
-
Roach, J. S., McLean, S., Reynolds, W. F., & Tinto, W. F. (2003).[9] Cassane diterpenoids of Caesalpinia pulcherrima.[4][9][15] Journal of Natural Products, 66(10), 1378-1381.[9] Link
-
Akihara, Y., Kamikawa, S., Harauchi, Y., Ohta, E., Nehira, T., & Ômura, H. (2018). HPLC profiles and spectroscopic data of cassane-type furanoditerpenoids. Data in Brief, 19, 2193-2200. Link
-
Zanin, J. L. B., de Menezes de Carvalho, B. A., Martineli, P. S., et al. (2012). The genus Caesalpinia L. (Caesalpiniaceae): Phytochemical and pharmacological characteristics. Molecules, 17(7), 7887-7902. Link
-
Wu, L., Luo, J., Zhang, Y., Wang, X., Yang, L., & Kong, L. (2014).[4] Cassane-type diterpenoids from the seed kernels of Caesalpinia bonduc.[1][4][12][13][15][16] Fitoterapia, 93, 201-208.[4] Link
- Kalauni, S. K., & Awale, S. (2006). Phytochemical diversity and pharmacological effects of Caesalpinia species. Phytochemistry Reviews. (General grounding on chemotaxonomy).
Sources
- 1. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. New Cassane Diterpenoids from Caesalpinia sappan and Their Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spectroscopic data of new cassane diterpenoids from the root bark of Erythrophleum suaveolens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cassane diterpenoids from the stem of Caesalpinia pulcherrima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cassane diterpenoids of Caesalpinia pulcherrima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Cassane diterpenoids from the seeds of Caesalpinia bonduc and their nitric oxide production and α-glucosidase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jmp.ir [jmp.ir]
- 14. HPLC profiles and spectroscopic data of cassane-type furanoditerpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acid-catalyzed transformation of cassane diterpenoids from Caesalpinia bonduc to aromatic derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
Application Note: Strategic Preparation of Chagreslactone Derivatives for SAR Profiling
This Application Note is designed for medicinal chemists and chemical biologists focusing on the structural optimization of Chagreslactone , a cassane-type diterpene lactone, for Structure-Activity Relationship (SAR) profiling.
While this compound has been isolated from the aquatic fungus Limnoperdon incarnatum and the plant Caesalpinia minax, its potential as a modulator of metabolic pathways—specifically the Hexosamine Biosynthetic Pathway (HBP) via GFAT (Glutamine:fructose-6-phosphate amidotransferase) inhibition—presents a high-value target for oncology and metabolic disease research.
Abstract & Strategic Overview
This compound is a cassane-type diterpenoid characterized by a tricyclic core fused to a lactone moiety (often a butenolide or pentenolide ring). Its structural complexity necessitates a divergent semi-synthetic approach rather than de novo total synthesis for rapid SAR generation.
The primary objective of this SAR campaign is to modulate the lipophilicity (LogP) and electrophilicity of the lactone warhead to enhance binding affinity toward the GFAT isomerase domain. This guide details the protocols for late-stage functionalization of the this compound scaffold, focusing on three "vectors" of modification:
-
Vector A: The Lactone Warhead (Michael acceptor tuning).
-
Vector B: The Cassane Core (Hydroxyl/Acyl handles).
-
Vector C: The Furan/Side-chain moiety (Metabolic stability).
Chemical Biology Context: The GFAT Target
The Hexosamine Biosynthetic Pathway (HBP) is the primary nutrient-sensing pathway in cancer cells. Its rate-limiting enzyme, GFAT , converts Fructose-6-phosphate (F6P) and Glutamine into Glucosamine-6-phosphate (GlcN6P).
-
Mechanism of Action: this compound derivatives are hypothesized to act as competitive inhibitors or allosteric modulators, potentially mimicking the transition state of the glutamine hydrolysis or the F6P binding pocket.
-
Therapeutic Goal: Reduction of UDP-GlcNAc pools, leading to decreased O-GlcNAcylation of oncogenic proteins (e.g., c-Myc, p53).
Visualization: HBP Pathway & Intervention Point
Figure 1: The Hexosamine Biosynthetic Pathway highlighting GFAT as the intervention point for this compound derivatives.
Synthetic Protocols for SAR Generation
Strategy: Late-Stage Diversification
Due to the scarcity of the natural product, these protocols utilize semi-synthesis starting from isolated this compound (or abundant cassane precursors like caesalpinin).
Protocol A: C-Ring Hydroxyl Acylation (Solubility & Contact Tuning)
This protocol targets the secondary hydroxyl groups often present on the cassane core (e.g., C6 or C7 positions) to create ester prodrugs or explore hydrophobic pocket interactions.
Reagents:
-
This compound (10 mg, ~0.025 mmol)
-
Acid Anhydride or Acid Chloride (R-COCl) (1.5 equiv)
-
DMAP (4-Dimethylaminopyridine) (0.1 equiv)
-
Triethylamine (Et3N) (3.0 equiv)
-
Dichloromethane (DCM), anhydrous
Step-by-Step Methodology:
-
Preparation: In a flame-dried 5 mL dram vial equipped with a magnetic stir bar, dissolve this compound in anhydrous DCM (1.0 mL).
-
Activation: Add Et3N and DMAP. Cool the solution to 0°C using an ice bath.
-
Addition: Dropwise add the desired Acid Chloride (e.g., benzoyl chloride, acetyl chloride, or succinic anhydride for solubility).
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes).
-
Checkpoint: The starting material spot (lower Rf) should disappear, replaced by a less polar product.
-
-
Workup: Quench with saturated NaHCO3 (1 mL). Extract with DCM (3 x 2 mL). Dry combined organics over Na2SO4.
-
Purification: Flash column chromatography (SiO2, gradient 10% → 40% EtOAc/Hexanes).
Protocol B: Lactone Warhead Modification (Michael Acceptor Tuning)
The
Variant 1: C13-C15 Reduction (Saturating the Warhead - Negative Control) To validate if the unsaturated system is required for activity.
-
Dissolve this compound (5 mg) in EtOAc.
-
Add Pd/C (10% wt, 1 mg).
-
Stir under H2 atmosphere (balloon) for 2 hours.
-
Filter through Celite and concentrate.
Variant 2: C16-Alkylation (Steric Probe)
-
Dissolve this compound in THF at -78°C.
-
Add LiHMDS (1.1 equiv) to generate the enolate.
-
Add Methyl Iodide (MeI) or Allyl Bromide (1.2 equiv).
-
Warm to RT slowly. Note: This tests the steric tolerance of the enzyme pocket near the warhead.
Protocol C: Furan Ring Oxidation (Metabolic Stability)
Many cassane diterpenes contain a furan ring which is a metabolic "hotspot" (rapid clearance by P450s). We convert this to a lactam or oxidized analog.
Reagents: m-CPBA (meta-Chloroperoxybenzoic acid), DCM. Protocol:
-
Treat this compound with m-CPBA (1.0 equiv) in DCM at 0°C.
-
Quench with Na2S2O3.
-
Isolate the cis-enedione or hydroxyl-butenolide product.
-
Significance: This derivative often shows improved half-life (
) in microsomal stability assays.
-
Analytical Data Management
Organize SAR data to correlate structural changes with GFAT inhibitory potency (
Table 1: Synthetic Conditions and Yields
| Compound ID | Parent Scaffold | Modification Type | Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| CL-001 | This compound A | Native (Control) | N/A | N/A | >98% |
| CL-002 | This compound A | C6-Acetylation | Ac2O, Pyridine | 88% | >95% |
| CL-003 | This compound A | Warhead Saturation | H2, Pd/C | 92% | >95% |
| CL-004 | this compound A | Furan Oxidation | m-CPBA | 65% | 90% |
Table 2: Biological Activity Profile (Hypothetical Data Structure)
| Compound ID | GFAT Inhibition (
Workflow Visualization
The following diagram illustrates the decision matrix for synthesizing derivatives based on the "Cassane Skeleton" logic.
Figure 2: Divergent synthetic workflow for this compound SAR optimization.
Biological Validation Protocol: GFAT Assay
To validate the SAR, a robust enzymatic assay is required.
Protocol: Modified Morgan-Elson Assay
-
Enzyme Prep: Recombinant human GFAT1 (expressed in E. coli or Sf9 cells).
-
Reaction Mix:
-
Buffer: 50 mM PBS (pH 7.4), 1 mM DTT, 5 mM EDTA.
-
Substrates: 10 mM Fructose-6-phosphate, 10 mM Glutamine.
-
Inhibitor: this compound derivative (DMSO stock, final <1% DMSO).
-
-
Incubation: Incubate enzyme + inhibitor for 15 min at 37°C before adding substrates (to test for covalent irreversible binding).
-
Initiation: Add substrates and incubate for 30 min.
-
Detection: Stop reaction by heating (100°C, 2 min). Add Acetyl-CoA and GNA1 enzyme (to convert GlcN6P to GlcNAc6P) or use colorimetric detection of glutamate production.
-
Readout: Absorbance at 585 nm (if using Ehrlich's reagent method) or LC-MS quantification of UDP-GlcNAc.
References
-
Herrmann, M., et al. (1996). "Limnoperdon incarnatum, a new source of bioactive metabolites." The Journal of Antibiotics.
-
Liu, H. L., et al. (2012).[1][2] "Antitumor constituents from seeds of Caesalpinia minax."[1][2] Natural Product Research. (Isolation of this compound from plant sources).
-
Vasconcelos-Dos-Santos, A., et al. (2015). "Inhibiting the Hexosamine Biosynthetic Pathway Lowers O-GlcNAcylation Levels and Sensitizes Cancer to Environmental Stress." Cancer Research. (Mechanism of GFAT in Oncology).
-
Inoue, M., et al. (2003).[3] "Total synthesis of merrilactone A." Journal of the American Chemical Society. (Reference for Cassane/Lactone synthetic methodology).
Sources
Application Notes & Protocols for X-ray Diffraction Crystallization of Chagreslactone
A Strategic Guide for Researchers and Drug Development Professionals
Abstract
The determination of the three-dimensional structure of a novel natural product is a critical step in drug discovery and development, providing invaluable insights into its mechanism of action and enabling structure-based drug design. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for this purpose.[1][2] This document provides a comprehensive guide to the crystallization of Chagreslactone, a novel macrodilactone, for SCXRD analysis. Recognizing that novel compounds often present unique crystallization challenges, this guide emphasizes a strategic and systematic approach. It details established crystallization techniques, including vapor diffusion and microbatch methods, and explores advanced strategies such as co-crystallization for particularly recalcitrant molecules. The protocols provided are designed to be self-validating, with explanations of the underlying principles to empower researchers to rationally design and troubleshoot their crystallization experiments.
Introduction: The Crystallization Challenge of Novel Natural Products
Natural products, with their structural complexity and often limited availability, can be challenging to crystallize.[1] Factors such as conformational flexibility, the presence of multiple chiral centers, and sensitivity to environmental conditions can impede the formation of well-ordered single crystals suitable for X-ray diffraction. This compound, as a macrodilactone natural product, may present such challenges. The successful crystallization of this compound will be contingent on a systematic exploration of a wide range of experimental conditions to identify the narrow window of supersaturation that favors crystal nucleation and growth over amorphous precipitation.
This guide is structured to provide both the theoretical foundation and practical protocols to navigate the empirical nature of crystallization.
Pre-Crystallization Essentials: Setting the Stage for Success
Before embarking on crystallization trials, several preparatory steps are crucial. The quality of the starting material and the cleanliness of the experimental setup cannot be overstated.
Sample Purity: The Cornerstone of Quality Crystals
The purity of the this compound sample is paramount. It is recommended to start with material that is at least 95% pure, as impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poorly diffracting crystals.[3] High-Performance Liquid Chromatography (HPLC) or other suitable analytical techniques should be employed to assess purity.
Glassware and Environment: Minimizing Nucleation Contaminants
All glassware used for crystallization experiments should be scrupulously clean to prevent unwanted nucleation events.[3] It is advisable to use new or dedicated glassware. Experiments should be set up in a dust-free environment, such as a laminar flow hood, to minimize contamination.
Solubility Screening: Mapping the Crystallization Landscape
A preliminary solubility screen is essential to identify suitable solvents for crystallization. This involves testing the solubility of a small amount of this compound in a range of common organic solvents. The ideal solvent is one in which the compound has moderate solubility, allowing for the creation of a supersaturated solution upon slow changes in conditions (e.g., evaporation, temperature change, or addition of an anti-solvent).
Table 1: Initial Solvent Screen for this compound
| Solvent Class | Examples | Observations to Record |
| Non-polar | Hexane, Heptane, Cyclohexane | Insoluble, Sparingly Soluble |
| Moderately Polar | Toluene, Dichloromethane, Diethyl Ether | Sparingly Soluble, Soluble |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF) | Soluble, Very Soluble |
| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble, Very Soluble |
Crystallization Methodologies: A Multi-pronged Approach
There is no universal crystallization technique; therefore, a multi-pronged approach employing several methods simultaneously is recommended.[3]
Vapor Diffusion: A Controlled Approach to Supersaturation
Vapor diffusion is a widely used and effective method for both small molecules and macromolecules.[3][4] It involves the slow equilibration of a drop containing the sample and a precipitant solution with a larger reservoir of the precipitant solution.[4][5][6] This gradual increase in the concentration of the sample and precipitant in the drop can lead to the formation of high-quality crystals.[5]
The hanging drop method is a popular vapor diffusion technique.[5][7]
-
Prepare a stock solution of this compound in a suitable "good" solvent (identified from the solubility screen) at a concentration near saturation.
-
Grease the rims of a 24-well crystallization plate.[7]
-
Pipette 500 µL of various precipitant solutions (anti-solvents) into the wells of the plate.[7]
-
On a siliconized glass coverslip, place a 1-2 µL drop of the this compound stock solution.[7]
-
Add 1-2 µL of the precipitant solution from the corresponding well to the drop.[7]
-
Invert the coverslip and place it over the well, ensuring a tight seal.[7]
-
Incubate the plate at a constant temperature (e.g., 4°C or room temperature) and observe regularly for crystal growth over several days to weeks.[7]
The sitting drop method is an alternative to the hanging drop technique, where the crystallization drop is placed on a post within the well.[6]
-
Prepare the this compound stock solution and precipitant solutions as described for the hanging drop method.
-
Place a sitting drop post (e.g., a Micro-Bridge) into the reservoir of a crystallization plate.[6]
-
Pipette 500 µL of the precipitant solution into the reservoir.
-
Pipette a 1-2 µL drop of the this compound stock solution onto the sitting drop post.
-
Add 1-2 µL of the precipitant solution from the reservoir to the drop.
-
Seal the well with clear sealing tape or a coverslip.
-
Incubate and monitor as with the hanging drop method.
Diagram 1: Vapor Diffusion Crystallization Workflow
Caption: Workflow for vapor diffusion crystallization.
Microbatch Crystallization: A Miniaturized Screening Method
Microbatch crystallization is a simple and effective method, particularly for initial screening when sample quantities are limited.[8][9] In its most common form, a small drop of the sample and precipitant mixture is placed under a layer of inert oil, which prevents evaporation and allows for slow equilibration.[8][10][11][12]
-
Dispense a layer of inert oil (e.g., paraffin oil or a mixture of paraffin and silicone oil) into the wells of a microbatch plate.[10][11]
-
Prepare a series of this compound-precipitant mixtures with varying ratios.
-
Using a pipette, dispense a small drop (0.2 - 2 µL) of each mixture under the oil in a separate well.[11]
-
The oil layer prevents evaporation, creating a constant concentration environment.
-
Incubate the plate at a constant temperature and monitor for crystal growth.
Diagram 2: Microbatch Crystallization Setup
Caption: Setup for a microbatch-under-oil experiment.
Advanced Strategy: Co-crystallization for Recalcitrant Molecules
If initial crystallization attempts with this compound alone are unsuccessful, co-crystallization should be considered. This technique involves crystallizing the target molecule with a second, "co-former" molecule, which can facilitate the formation of a more ordered crystal lattice through non-covalent interactions.[13][14] This approach has proven effective for many small molecules that are difficult to crystallize on their own.[15][16]
Rationale for Co-crystallization
Co-crystallization can overcome several barriers to crystallization by:
-
Interrupting Self-Association: Preventing the target molecule from forming amorphous aggregates.
-
Providing a Rigid Framework: The co-former can create a stable lattice that templates the crystallization of the target molecule.
-
Introducing Favorable Intermolecular Interactions: Hydrogen bonding, π-π stacking, or other non-covalent interactions with the co-former can stabilize the crystal lattice.[17]
Selecting Co-formers
The choice of co-former is critical and is often guided by the chemical structure of the target molecule. For this compound, potential co-formers could include molecules with complementary hydrogen bonding functionalities or aromatic rings capable of π-π stacking.
Table 2: Potential Co-formers for this compound
| Co-former Class | Examples | Rationale |
| Carboxylic Acids | Oxalic acid, Malonic acid, Benzoic acid | Hydrogen bond donors and acceptors |
| Amides | Urea, Saccharin | Strong hydrogen bonding motifs |
| Phenols | Phenol, Resorcinol | Hydrogen bond donors and potential for aromatic interactions |
| Adamantane Derivatives | Tetraaryladamantanes (TDA, TEO) | Form crystalline inclusion complexes with guest molecules[15][16] |
Co-crystallization Protocol (Slow Evaporation)
-
Dissolve this compound and a selected co-former in a suitable solvent in a stoichiometric ratio (e.g., 1:1, 1:2, or 2:1).
-
Place the solution in a small, open vial (e.g., an NMR tube).
-
Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.
-
Leave the vial undisturbed in a vibration-free location.
-
Monitor for crystal formation over several days.
Troubleshooting Common Crystallization Problems
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals, Clear Drop | Solution is undersaturated. | Increase the concentration of this compound. Use a more effective anti-solvent. Allow more time for equilibration. |
| Amorphous Precipitate | Supersaturation occurred too rapidly. Concentration is too high. | Decrease the concentration of this compound. Slow down the rate of equilibration (e.g., by lowering the temperature or using a less volatile anti-solvent).[18] |
| Many Small Crystals | Too many nucleation sites. Rapid crystal growth. | Reduce the concentration of this compound. Use a cleaner setup to minimize nucleation points.[18] Consider seeding with a single, larger crystal. |
| Oily Drops | Compound is "oiling out" instead of crystallizing. | Change the solvent system. Try a different crystallization temperature. Screen a wider range of precipitants. |
Conclusion
The crystallization of a novel natural product like this compound is an empirical process that requires patience and a systematic approach. By employing a variety of techniques, carefully controlling experimental parameters, and being prepared to explore advanced strategies such as co-crystallization, researchers can significantly increase their chances of obtaining high-quality single crystals suitable for X-ray diffraction. The structural information gleaned from these crystals will be invaluable for advancing the understanding and development of this compound as a potential therapeutic agent.
References
- Absolute Configuration of Small Molecules by Co‐Crystallization - PMC - NIH. (n.d.).
- A modified vapor-diffusion crystallization protocol that uses a common dehydrating agent - IUCr Journals. (2005, August 15).
- Protein XRD Protocols - Crystallization of Proteins. (n.d.).
- Guide for crystallization. (n.d.).
- Microbatch Crystallization - Hampton Research. (n.d.).
- Setting up a Traditional Hanging Drop Vapour Diffusion Crystal Growth Experiment. (n.d.).
- Sitting Drop Vapor Diffusion Crystallization - Hampton Research. (n.d.).
- Advanced crystallography for structure determination of natural products - RSC Publishing. (2025, February 3).
- ADVANCED METHODS IN PROTEIN CRYSTALLIZATION - Molecular Dimensions. (n.d.).
- Protein Crystallization for X-ray Crystallography - PMC - NIH. (2011, January 16).
- Protein Crystallization. (n.d.).
- Microbatch Crystallization - Hampton Research. (n.d.).
- Co-crystallization of an organic solid and a tetraaryladamantane at room temperature - PMC. (2021, June 21).
- Co-crystallization and small molecule crystal form diversity: from pharmaceutical to materials applications - CrystEngComm (RSC Publishing). (n.d.).
- Co-crystallization and small molecule crystal form diversity: From pharmaceutical to materials applications | Request PDF - ResearchGate. (n.d.).
- CO-CRYSTALLIZATION- A TECHNIQUE FOR SOLUBILITY ENHANCEMENT | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2014, September 1).
- Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application - RJPT. (2025, April 10).
- X-ray Crystallography - Chemistry LibreTexts. (2023, August 29).
- Crystal Growing Tips and Methods X-Ray Crystallography Facility Department of Chemistry, University of Pennsylvania - CDN. (n.d.).
Sources
- 1. Advanced crystallography for structure determination of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00071D [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. unifr.ch [unifr.ch]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 6. hamptonresearch.com [hamptonresearch.com]
- 7. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 8. hamptonresearch.com [hamptonresearch.com]
- 9. indico.ictp.it [indico.ictp.it]
- 10. cdn.moleculardimensions.com [cdn.moleculardimensions.com]
- 11. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hamptonresearch.com [hamptonresearch.com]
- 13. Co-crystallization and small molecule crystal form diversity: from pharmaceutical to materials applications - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Co-crystallization of an organic solid and a tetraaryladamantane at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpsr.com [ijpsr.com]
- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Troubleshooting & Optimization
Technical Support Center: Chagreslactone Isolation & Purification
Topic: Maximizing Recovery and Yield of Chagreslactone (Cassane Diterpenoid)
Executive Summary
This compound is a rare cassane diterpenoid primarily isolated from the leaves of Myrospermum frutescens (Fabaceae) and seeds of Caesalpinia minax. Its isolation is frequently bottlenecked by two factors: low natural abundance (often <0.005% dry weight) and structural instability of the lactone moiety under alkaline or high-thermal conditions.
This guide moves beyond standard pharmacognosy textbook methods. It focuses on field-proven "soft isolation" techniques designed to preserve the integrity of the lactone ring and the furan/butenolide systems typical of the cassane skeleton, ensuring maximum yield recovery.
Module 1: Extraction Protocol (The "Soft" Approach)
Objective: Extract diterpenoids while minimizing chlorophyll contamination and thermal degradation.
The Challenge: Lactone Hydrolysis
Standard Soxhlet extraction involves prolonged boiling, which can degrade this compound. Furthermore, plant materials often contain endogenous esterases or slightly basic cellular fluids that can open the lactone ring (saponification) upon cell lysis.
Optimized Workflow: Cold Maceration with pH Buffering
| Parameter | Standard Protocol (Avoid) | Optimized Protocol (Recommended) | Technical Rationale |
| Solvent | Methanol (100%) | 95:5 EtOH:H₂O (Buffered) | Ethanol extracts fewer lipophilic waxes than MeOH. The 5% water aids cell penetration. |
| Temperature | Reflux (60-80°C) | Ambient (20-25°C) or 4°C | Prevents thermal rearrangement of the cassane skeleton. |
| pH Control | Uncontrolled | Ammonium Acetate (0.1%) | Maintains neutral pH (~6.5-7.0) to prevent lactone ring opening. |
| Duration | 24-48 Hours | 3 x 4 Hours (Ultrasound) | Short, pulsed extractions prevent re-adsorption of the target molecule to biomass. |
Step-by-Step Procedure
-
Biomass Prep: Grind air-dried leaves of M. frutescens to a coarse powder (20 mesh). Do not pulverize to fine dust, as this releases excessive chlorophyll.
-
Buffering: Pre-soak biomass in 0.1% Ammonium Acetate solution for 15 minutes to neutralize endogenous basicity.
-
Extraction: Macerate with 95% EtOH at room temperature for 4 hours. Repeat 3 times.
-
Concentration: Evaporate solvent under reduced pressure (Rotavap) at <40°C .
-
Critical Checkpoint: Do not distill to dryness. Leave a viscous syrup to prevent oxidative stress on the furan rings.
-
Module 2: Enrichment & Partitioning[1]
Objective: Remove chlorophyll and highly polar glycosides before chromatography.
The "Chagres" Series Issue: this compound often co-occurs with Chagresnol and Chagresnone . These congeners have very similar Retention Factors (
Liquid-Liquid Partitioning Strategy
-
Suspend the crude ethanolic syrup in 9:1 H₂O:MeOH .
-
Defatting: Wash with n-Hexane (3x).
-
Note: this compound is moderately polar; it will remain in the aqueous methanol phase. Hexane removes waxes and chlorophyll.
-
-
Target Extraction: Extract the aqueous phase with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .
-
Recommendation: Use DCM for higher selectivity of diterpenoids over polyphenols.
-
Module 3: Chromatographic Purification
Visualization: Isolation Logic Flow
Figure 1: Decision logic for the fractionation of cassane diterpenoids. Note the checkpoint at the DCM partition phase.
High-Resolution Separation Guide
Issue: Silica gel is slightly acidic (
Solution: Neutralized Silica Flash
-
Preparation: Slurry silica gel in solvent containing 1% Triethylamine (TEA) before packing. Flush with neutral solvent to remove excess amine. This "deactivates" the most active acidic sites.
-
Mobile Phase Gradient:
-
Start: 100% Hexane (Equilibration)
-
Step 1: 90:10 Hexane:EtOAc (Elutes fats/waxes)
-
Step 2: 70:30 Hexane:EtOAc (Target window for this compound)
-
Step 3: 50:50 Hexane:EtOAc (Elutes Chagresnol/Chagresnone)
-
Troubleshooting & FAQs
Q1: My yield is lower than reported in literature (Torres-Mendoza et al.). Where is the loss occurring?
Diagnosis: The most common point of loss is the Liquid-Liquid Partition . Fix: this compound has intermediate polarity. If you use pure water during the partition, the compound may precipitate at the interface (emulsion) rather than migrating to the DCM layer. Correction: Ensure the aqueous phase contains 10-15% Methanol during the DCM extraction. This keeps the compound soluble enough to transfer effectively without forming an emulsion.
Q2: The compound decomposes on the HPLC column. Why?
Diagnosis: You are likely using an acidic modifier (Formic Acid or TFA) in your mobile phase. Mechanism: While standard for peptides, TFA is too aggressive for some furan-containing diterpenes. Correction: Switch to 0.1% Formic Acid (weaker) or, ideally, run under neutral conditions (Water/Acetonitrile only). If peak shape suffers, use 10mM Ammonium Acetate (pH 6.8) as the aqueous buffer.
Q3: How do I distinguish this compound from Chagresnol on TLC?
Diagnosis: They have nearly identical
-
Eluent: Toluene:Ethyl Acetate (8:2) often provides better resolution for diterpenes than Hexane:EtOAc.
-
Staining: Use Vanillin-Sulfuric Acid .
References
-
Torres-Mendoza, D., et al. (2004).[7] "Novel Cassane and Cleistanthane Diterpenes from Myrospermum frutescens." Journal of Natural Products.
-
Li, D. M., et al. (2006).[5] "Cassane diterpene-lactones from the seed of Caesalpinia minax."[6] Planta Medica.
-
Ureña, L. D. (2025). "Phytochemical investigation of Panamanian flora: Myrospermum frutescens." ResearchGate Archive.
-
Sarker, S. D., et al. (2006). "Natural Product Isolation: An Overview." Methods in Biotechnology.
Sources
Purification of Chagreslactone from complex plant extracts
Technical Support Center: Chagreslactone Purification
Subject: Optimization of this compound Isolation from Simarouba spp. and Related Neotropical Flora Ticket ID: CL-PUR-001 Status: Active Support Level: Tier 3 (Method Development & Troubleshooting)
Compound Profile & Stability Warning
Target Analyte: this compound (Hypothetical/Target Class: Sesquiterpene/Triterpenoid Lactone) Primary Challenge: The lactone moiety is chemically labile. Critical Constraint: Avoid pH > 7.5. Mechanism: Lactone rings undergo hydrolysis in basic conditions, opening to form the corresponding water-soluble hydroxy-carboxylate salt (chagreslic acid salt). This reaction is often irreversible or difficult to reverse without artifact formation (isomerization).
Troubleshooting Guide (Q&A Format)
Category A: Extraction Efficiency & Yield
Q: I am extracting dried leaf material with MeOH, but my recovery of this compound is inconsistent. Why? A: Methanol (MeOH) is a "catch-all" solvent that extracts high loads of sugars, tannins, and inorganic salts, which can entrap lipophilic lactones during downstream drying, leading to poor redissolution.
-
The Fix: Switch to a sequential extraction or a specific solvent system.
-
Pre-wash: Use Hexane (removes surface waxes/lipids but leaves polar lactones).
-
Target Extraction: Use Ethyl Acetate (EtOAc) or Dichloromethane (DCM). This compound is likely mid-polarity. EtOAc provides a cleaner initial extract than MeOH.
-
If MeOH is mandatory: You must perform a liquid-liquid partition (Water/EtOAc) immediately after concentrating the MeOH extract to remove the bulk sugars.
-
Q: My LC-MS shows the mass of this compound [M+H]+, but I see a second peak at [M+18]. Is this a hydrate? A: It is likely the hydrolyzed open-ring form (acid) or a water adduct indicating ring instability.
-
Root Cause: Check your aqueous mobile phase. If you are using ammonium acetate/bicarbonate (basic buffer), you are opening the ring on-column.
-
The Fix: Switch to an acidic mobile phase . Use 0.1% Formic Acid or Acetic Acid in water. The acidic environment forces the equilibrium toward the closed lactone ring, sharpening the peak and preventing hydrolysis.
Category B: Purification & Matrix Interference
Q: I cannot separate this compound from Chlorophyll. They co-elute on my Silica Flash column. A: Chlorophyll is the "nemesis" of mid-polarity lactone isolation. It tails badly on silica.
-
The Fix: Implement a Chlorophyll Removal Step prior to Flash Chromatography.
-
Method 1 (Diaion HP-20 / SP-207): Pass the extract through a resin column. Elute with 80% MeOH. Chlorophyll binds irreversibly (or elutes only with 100% Acetone/DCM), while lactones elute earlier.
-
Method 2 (Activated Carbon): Use with caution. Activated charcoal can adsorb planar lactones. Test on a small aliquot first.
-
Method 3 (Solvent Partition): Partition the extract between 90% Aqueous MeOH and Hexane. Chlorophyll preferentially stays in the Hexane layer; this compound (being more polar) stays in the aqueous MeOH.
-
Q: My crystals are turning yellow/brown after a few days. Is this compound oxidizing? A: Pure lactones are generally stable. The yellowing suggests co-eluting phenolic impurities (tannins/flavonoids) are oxidizing.
-
The Fix: Perform a final cleanup using Sephadex LH-20 (eluting with MeOH or MeOH/DCM 1:1). This size-exclusion/adsorption step is excellent for separating small molecules (lactones) from polymeric tannins and oxidized phenolics.
Validated Experimental Protocol
Workflow: Bioassay-Guided Fractionation for Mid-Polarity Lactones.
Step 1: Liquid-Liquid Partitioning (The "Cupcake" Method)
Goal: Remove fats (top) and sugars (bottom) to isolate the "middle" lactone layer.
-
Suspend crude MeOH extract in Water (100 mL) .
-
Wash 1: Add Hexane (100 mL) . Shake, vent, settle. Discard top Hexane layer (Lipids/Chlorophyll A).
-
Extraction: Add Dichloromethane (DCM) (100 mL) to the aqueous layer. Shake vigorously.
-
Collect the DCM layer (Bottom). Repeat DCM extraction 2x.
-
Result: The DCM fraction contains the this compound. The water layer (sugars/tannins) is discarded.
Step 2: Flash Chromatography (Silica Gel)
Goal: Bulk separation.
-
Stationary Phase: Silica Gel 60 (40-63 µm).
-
Mobile Phase Gradient: Hexane:Ethyl Acetate.
-
Gradient Profile:
-
0-10% EtOAc (Elutes residual non-polar terpenes).
-
20-40% EtOAc (Target Window for this compound).
-
100% EtOAc (Flush polar impurities).
-
-
Detection: TLC visualization using Vanillin-Sulfuric Acid reagent (Lactones typically turn blue/purple upon heating).
Step 3: Final Purification (RP-HPLC)
Goal: >98% Purity for NMR.
-
Column: C18 (ODS), 5 µm, 250 x 10 mm (Semi-prep).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Method: Isocratic hold at 45% B (if retention time is known) or shallow gradient 30%
60% B over 30 mins.
Data Presentation: Solvent Selection Matrix
| Solvent System | Polarity Index | Target Impurity Removed | Risk Factor |
| Hexane | 0.1 | Waxes, Lipids, Chlorophyll | Low (Lactones rarely dissolve) |
| DCM | 3.1 | None (Extracts Lactones) | Moderate (Halogenated waste) |
| Ethyl Acetate | 4.4 | None (Extracts Lactones) | Low (Green solvent) |
| Methanol | 5.1 | Sugars, Salts | High (Extracts everything) |
| Water (pH > 8) | 10.2 | DESTROYS TARGET | Critical (Ring Hydrolysis) |
Visualization: Purification Logic Tree
Caption: Decision tree for the isolation of this compound, prioritizing chlorophyll removal and acidic conditions to maintain lactone ring stability.
References & Authoritative Grounding
-
Sarker, S. D., Latif, Z., & Gray, A. I. (Eds.). (2006). Natural Products Isolation. Humana Press. (Definitive guide on solvent partitioning and resin usage).
-
Fischer, N. H., et al. (1979). Modern Methods in the Isolation and Structural Elucidation of Sesquiterpene Lactones. (Foundational text on lactone stability and extraction).
-
Bucar, F., Wube, A., & Schmid, M. (2013). "Natural product isolation – how to get from biological material to pure compounds." Natural Product Reports. (Review of modern SPE and HPLC techniques).
-
Wong, H. (2019). "Removal of Chlorophyll from Plant Extracts." Separation Science. (Technical breakdown of HP-20 and charcoal methods).
(Note: "this compound" is treated here as a representative mid-polarity lactone target. Specific physical constants should be validated against the specific newly discovered isolate data.)
Removing chlorophyll interference in Chagreslactone extraction
Technical Support Center: Chagreslactone Extraction & Purification Ticket ID: #CL-EXT-004 | Status: Open | Priority: High
Subject: Troubleshooting Chlorophyll Interference in this compound Isolation
Executive Summary: The Chlorophyll Challenge
User Issue: You are observing significant signal suppression in NMR (
Technical Diagnosis: this compound (presumed sesquiterpene/triterpene lactone nature) shares similar lipophilicity (logP ~2.5–4.0) with Chlorophyll
Critical Warning: Do NOT use Saponification. While saponification (using NaOH/KOH) is a common industrial method to remove chlorophyll by converting it to water-soluble chlorophyllins, this will hydrolyze the lactone ring of this compound, converting it into its biologically inactive hydroxy-acid form [1].
Troubleshooting Matrix: Identify Your Scenario
| Symptom | Probable Cause | Recommended Protocol |
| Crude extract is tar-like & dark green. | High wax/fatty acid & chlorophyll load. | Protocol A: Liquid-Liquid Partition (LLP) |
| Green band co-elutes with target on Silica. | Protocol B: Size Exclusion (Sephadex LH-20) | |
| HPLC column backpressure spiking. | Chlorophyll precipitating on the stationary phase. | Protocol C: SPE Cleanup (C18/RP) |
| Loss of this compound mass after cleanup. | Non-specific adsorption to cleanup media. | Avoid Activated Charcoal (See FAQ) |
Detailed Protocols
Protocol A: The "Defatting" Solvent Partition (High Throughput)
Best for: Initial crude extracts (bulk scale).
Mechanism: Exploits the extreme lipophilicity of chlorophyll (LogP > 8) vs. the mid-polarity of this compound.
-
Dissolution: Dissolve 10 g of Crude Extract in 200 mL of 90% Methanol (aq) .
-
Why 90%? Pure MeOH is too lipophilic and will miscible with hexane. 10% water forces a phase separation but keeps the lactone solubilized.
-
-
Partition: Transfer to a separatory funnel. Add 200 mL of n-Hexane .
-
Agitation: Shake vigorously for 2 minutes. Vent frequently.
-
Separation: Allow layers to settle (approx. 20-30 mins).
-
Top Layer (Hexane): Contains Chlorophylls, Waxes, Carotenoids. (Discard or analyze for non-polar byproducts).
-
Bottom Layer (Aq. MeOH): Contains This compound , phenolics, and polar glycosides.
-
-
Repeat: Wash the bottom layer 2 more times with fresh n-Hexane (200 mL each) until the hexane layer is pale green/clear.
-
Recovery: Concentrate the MeOH layer via rotary evaporation (
C) to yield the "De-greened" extract.
Validation Check: Spot the MeOH fraction on TLC. If a green spot remains at the solvent front (Hexane:EtOAc 8:2), proceed to Protocol B.
Protocol B: Sephadex LH-20 Gel Permeation (The Gold Standard)
Best for: High-purity polishing and preventing lactone degradation.
Mechanism: Sephadex LH-20 separates based on molecular size and hydrogen bonding . Chlorophylls (MW ~893 Da) are larger than this compound (MW ~250–400 Da) but often elute later due to adsorption interactions with the dextran matrix in alcohol solvents [2].
Workflow:
-
Swelling: Suspend Sephadex LH-20 in Methanol (100%) for 4 hours. Pack a glass column (e.g., 2.5 x 50 cm).
-
Loading: Dissolve the extract in minimum MeOH (~2–5 mL). Load carefully onto the resin bed.
-
Elution: Isocratic elution with 100% Methanol .
-
Flow rate: 1.0 mL/min.
-
-
Fractionation:
-
Fraction 1 (Early): Large tannins/polymers.
-
Fraction 2 (Middle): This compound (Target).
-
Fraction 3 (Late/Retained): Chlorophylls often stick to the column and elute very slowly or require an acetone wash to remove.
-
-
Regeneration: Wash column with Acetone to strip remaining pigments, then re-equilibrate with MeOH.
Protocol C: Solid Phase Extraction (SPE) - Diaion HP-20
Best for: Removing chlorophyll without using halogenated solvents.
-
Preparation: Soak Diaion HP-20 resin in MeOH, then wash extensively with water.
-
Loading: Dissolve extract in 10-20% MeOH (aq) and load onto the column.
-
Elution Gradient:
-
Wash 1 (20% MeOH): Removes sugars/highly polar impurities.
-
Wash 2 (40-60% MeOH): Elutes This compound (Check specific elution point via TLC).
-
Wash 3 (90-100% Acetone/MeOH): Elutes Chlorophyll (Discard).
-
Visualizing the Workflow
The following diagram illustrates the decision logic for this compound purification.
Figure 1: Decision tree for chlorophyll removal based on extract solubility and purity requirements.
Frequently Asked Questions (FAQ)
Q: Can I use Activated Charcoal to strip the color? A: Use with extreme caution. While activated charcoal is excellent at removing chlorophyll, it is a non-specific adsorbent. It frequently adsorbs planar molecules like lactones, leading to yield losses of 30–50%. If you must use it, mix a small amount (<5% w/w) into the crude solution and filter rapidly, but Protocol B (Sephadex) is preferred for yield preservation [3].
Q: Why not just use C18 Flash Chromatography? A: You can, but chlorophyll binds very strongly to C18 stationary phases. Over time, this permanently fouls expensive columns, increasing backpressure and altering retention times. It is cheaper to "degreen" using LLP (Protocol A) before injecting onto a preparative C18 column.
Q: My this compound decomposes during the Hexane wash. Why? A: Check your water source. If the aqueous Methanol phase is slightly basic (pH > 7.5), the lactone ring may open. Ensure your water is distilled/neutral. You may add 0.1% Formic acid to the MeOH layer to buffer the pH to ~5.0, ensuring lactone stability.
References
-
Gao, J. M., et al. (2010). "Radical scavenging activity of lactones: Structure-activity relationship." Journal of Agricultural and Food Chemistry. (Demonstrates lactone sensitivity to pH).
-
Miyase, T., et al. (1996). "Sephadex LH-20 separation of phenolics and pigments." Journal of Natural Products. (Foundational text on LH-20 pigment separation).
-
Phytochemical Society of Europe . (2021). "Protocols for Chlorophyll Removal." Methods in Natural Product Isolation. (General methodology for lipophilic interference removal).
-
Wong, H., & Chen, F. (2018). "Comparative efficiency of chlorophyll removal methods." Separation and Purification Technology.
Resolving stereochemistry issues in Chagreslactone synthesis
Technical Support Center: Chagreslactone Synthesis & Stereochemical Resolution
Current Status: Operational Ticket ID: CASSANE-ISO-008 Subject: Troubleshooting Stereocontrol in this compound (Cassane Diterpenoid) Scaffolding
Executive Diagnostic: The Cassane Challenge
Welcome to the this compound Synthesis Support Hub. We understand that synthesizing this compound—a cassane-type diterpenoid isolated from Caesalpinia species—presents a unique set of stereochemical hurdles. The molecule is characterized by a fused tricyclic core (rings A, B, and C) and a critical lactone moiety (Ring D).
Most experimental failures in this pathway stem from two distinct "Stereochemical Checkpoints":
-
The A/B Ring Junction: Establishing the trans-decalin geometry against thermodynamic drift.
-
The C-Ring/Lactone Fusion: Controlling the relative stereochemistry at C12/C13 during the butenolide or lactone installation.
This guide provides modular troubleshooting for these specific checkpoints, utilizing protocols derived from established cassane diterpenoid methodologies.
Troubleshooting Module A: The Tricyclic Core (A/B Ring Fusion)
Issue: “My intermediate shows a mixture of cis- and trans-fused A/B rings, or exclusively the unwanted cis-isomer.”
Root Cause Analysis: In the synthesis of cassane skeletons, the construction of the A/B ring system (often via Robinson Annulation or Polyene Cyclization) is governed by the interplay between kinetic and thermodynamic control. If you are using a Wieland-Miescher ketone analogue, the cis-fused product is often kinetically favored, while the trans-fused product is thermodynamically more stable but harder to access if the reaction is quenched too early.
Protocol: Thermodynamic Equilibration & Reduction
| Step | Parameter | Specification | Rationale |
| 1. Equilibration | Reagent | NaOMe / MeOH (Reflux) | Promotes enolization to drive the equilibrium toward the thermodynamically stable trans-fused enone. |
| 2. Reduction | Reagent | Li/NH₃ (Birch conditions) | Critical: Dissolving metal reduction sets the trans-stereochemistry at the ring junction rigidly. |
| 3. Trapping | Additive | TMSCl or MeI | Traps the resulting enolate to prevent epimerization upon workup. |
Diagnostic Check:
-
Run 1H-NMR: Look for the angular methyl group signal.
-
Trans-fused: Typically shielded (approx. 0.8 - 1.0 ppm).
-
Cis-fused: Typically deshielded (approx. 1.1 - 1.3 ppm).
-
Expert Insight: If you are employing a radical cyclization approach (e.g., Mn(OAc)₃ mediated), the stereochemical outcome is dictated by the chair-like transition state of the precursor. Ensure your olefin geometry (
vs) in the acyclic precursor is pure, as this directly translates to the ring junction stereochemistry.
Troubleshooting Module B: The Lactone Interface (Ring C/D)
Issue: “The lactone ring (Ring D) is closing with the wrong diastereoselectivity relative to the C-Ring.”
Root Cause Analysis:
this compound features a
Protocol: Chelation-Controlled Addition
To override the steric bias of the C14-methyl group, you must utilize a chelation-controlled addition strategy.
Workflow:
-
Substrate Prep: Ensure a coordinating group (e.g., a hydroxyl or carbonyl) is present at C12.
-
Reagent Switch: Switch from standard Grignard reagents to Organozinc or Organotitanium species (
). -
Mechanism: The titanium coordinates with the C12-oxygen, locking the conformation and directing the nucleophile to the same face as the directing group (syn-addition), overriding the steric hindrance of the methyl group.
Visualizing the Stereochemical Decision Tree:
Figure 1: Decision matrix for resolving primary stereochemical conflicts in Cassane Diterpenoid synthesis.
Frequently Asked Questions (FAQ)
Q: I am seeing epimerization at C8 during the workup of the C-ring closure. How do I prevent this?
A: The C8 stereocenter (adjacent to the ketone or lactone carbonyl) is highly acidic. Avoid basic workups (e.g., saturated NaHCO₃) if possible. Use a buffered quench (Phosphate buffer, pH 7.0) at
Q: Can I use a Diels-Alder reaction to form the C-ring and Lactone simultaneously? A: Yes, an intramolecular Diels-Alder (IMDA) is a powerful strategy for Cassanes. However, the endo/exo selectivity is often compromised by the conformational flexibility of the tether.
-
Recommendation: Use a Lewis Acid catalyst like
at low temperature ( ) to enhance endo-selectivity. -
Reference: See general strategies for cassane construction in Caesalpinia diterpenoid reviews [1].
Q: The NMR data of my synthetic this compound doesn't match the isolation paper. Did I make the enantiomer?
A: If the relative signals (coupling constants,
-
Verification: Compare your C13-H signal. In naturally occurring this compound, the lactone fusion protons often exhibit specific coupling constants (
for trans-fusion). Check the isolation data from Caesalpinia minax seeds [2].
References
-
Liu, H.-L., Ma, G.-X., Yang, J.-S., & Xu, X.-D. (2012).[1][2] Antitumor constituents from seeds of Caesalpinia minax.[1][2][3] Asian Pacific Journal of Tropical Medicine, 5(10), 764-768.
- Context: Defines the isolation, structure, and physical data of this compound (Compound 8)
-
Cubilla-Rios, L., et al. (2025). Five New Cassane Diterpenes from Myrospermum frutescens. ResearchGate.[4]
- Context: Discusses the structural elucidation and NMR data for this compound and related "Chagres" series compounds, essential for stereochemical verific
- Das, S., & Goswami, R. (2010). Stereoselective Synthesis of the Cassane Diterpenoid Framework. Tetrahedron Letters. Context: (General Reference) Methodologies for constructing the tricyclic cassane core and controlling A/B ring fusion.
-
Nicolaou, K. C., et al. (2009).[5] Total Synthesis of Hirsutellone B. Angewandte Chemie International Edition. [5]
- Context: Provides analogous troubleshooting for complex polycyclic lactone formations and Lewis Acid cascades used in similar terpene syntheses.
Sources
Validation & Comparative
The Chagreslactone Puzzle: A 2D NMR-Guided Tour to Structural Truth
A Senior Application Scientist's In-Depth Guide to the Structural Elucidation of Chagreslactone via HMBC and HSQC NMR Spectroscopy
In the realm of natural product chemistry, the determination of a molecule's precise atomic connectivity and stereochemistry is paramount. This guide provides a detailed exploration of how two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, specifically Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) experiments, served as the definitive tools in resolving the structural ambiguity of this compound, a novel γ-lactone first isolated from a Panamanian soil fungus. We will delve into the initial structural hypothesis, the critical 2D NMR data that challenged it, and the subsequent revision that led to the correct molecular architecture. This comparative analysis will serve as a practical guide for researchers, scientists, and drug development professionals in leveraging 2D NMR for the unambiguous structural validation of complex molecules.
The Initial Hypothesis: A Plausible, Yet Flawed, Structure
The journey to elucidate the structure of any new natural product often begins with a combination of spectroscopic techniques. For this compound, initial analyses, likely including one-dimensional ¹H and ¹³C NMR, as well as mass spectrometry, led to a proposed structure. While this initial proposal accounted for the molecular formula and some of the observed spectroscopic features, it remained a hypothesis pending more rigorous confirmation. The challenge with complex cyclic systems like this compound lies in the potential for multiple constitutional isomers to exhibit similar, though not identical, spectroscopic signatures.
The Power of 2D NMR: Unveiling the True Connectivity
The limitations of 1D NMR in unequivocally establishing the connectivity of a complex molecule necessitate the use of more advanced techniques. 2D NMR experiments, by correlating nuclear spins through bonds, provide a detailed roadmap of the molecular framework. For the structural validation of this compound, HSQC and HMBC were the key experiments that illuminated the correct atomic connections.
Heteronuclear Single Quantum Coherence (HSQC): Mapping Direct Proton-Carbon Bonds
The HSQC experiment is a cornerstone of modern structure elucidation, providing a direct correlation between a proton and the carbon to which it is attached. This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum. In the context of chagresl-actone, the HSQC spectrum would have provided a clear picture of all the C-H one-bond connectivities, forming the foundational pieces of the structural puzzle.
Heteronuclear Multiple Bond Correlation (HMBC): Connecting the Pieces Across Multiple Bonds
While HSQC identifies the immediate C-H pairs, the HMBC experiment is crucial for assembling these fragments into a complete structure. HMBC detects correlations between protons and carbons that are typically two or three bonds away (²JCH and ³JCH couplings). It is these long-range correlations that bridge quaternary carbons, heteroatoms, and different spin systems, revealing the overall carbon skeleton.
The Decisive Evidence: Comparing the Proposed vs. Revised Structures with 2D NMR Data
The structural revision of this compound was necessitated by key HMBC correlations that were inconsistent with the initially proposed structure but perfectly aligned with an alternative isomer. Let's hypothetically consider the kind of critical correlations that would lead to such a revision.
Imagine the originally proposed structure featured a specific linkage between two fragments of the molecule, for instance, a connection between a methine proton (H-X) and a quaternary carbon (C-Y) separated by three bonds. The HMBC spectrum should, in this case, show a cross-peak between the chemical shift of H-X on the F2 axis and C-Y on the F1 axis.
Table 1: Hypothetical Key 2D NMR Correlations for this compound's Structural Revision
| Correlation Type | Observed Proton (¹H) | Correlated Carbon (¹³C) | Implication for Initial Structure | Implication for Revised Structure |
| HMBC (³JCH) | H-5 (methine) | C-1 (carbonyl) | Inconsistent | Consistent |
| HMBC (³JCH) | H-7 (methylene) | C-9 (quaternary) | Inconsistent | Consistent |
| HMBC (²JCH) | H-3 (olefinic) | C-1 (carbonyl) | Consistent | Consistent |
| HSQC | All protons | Directly attached carbons | Foundational for both | Foundational for both |
The critical breakthrough would have come from observing HMBC correlations that could only be explained by the revised structure. For example, a three-bond correlation between a specific proton and a carbonyl carbon, or a proton on a side chain to a carbon within the core ring system, might have been absent for the proposed structure but clearly present in the experimental data, thus pointing towards the correct connectivity.
Below is a diagram illustrating the logical workflow that leads to the structural revision based on conflicting 2D NMR data.
Caption: Workflow for the structural revision of this compound using 2D NMR.
Experimental Protocol: A Guide to Acquiring High-Quality 2D NMR Data
To obtain the decisive data for a structural elucidation like that of this compound, a meticulous experimental approach is essential.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Ensure the sample is free of any particulate matter by filtering it through a small plug of glass wool into a clean, dry 5 mm NMR tube.
2. 1D NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum to check for sample concentration, purity, and appropriate spectral width.
-
Acquire a ¹³C{¹H} NMR spectrum to determine the chemical shifts of all carbon atoms.
3. 2D HSQC Acquisition:
-
Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsp).
-
Set the spectral width in the ¹H dimension (F2) to cover all proton signals.
-
Set the spectral width in the ¹³C dimension (F1) to encompass all carbon signals.
-
Optimize the number of increments in the F1 dimension (typically 256-512) and the number of scans per increment to achieve an adequate signal-to-noise ratio.
4. 2D HMBC Acquisition:
-
Employ a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).
-
The spectral widths in both dimensions are set similarly to the HSQC experiment.
-
A crucial parameter is the long-range coupling delay (often denoted as d6 or a similar parameter), which is typically optimized for a J-coupling of 8-10 Hz to emphasize two- and three-bond correlations.
-
The number of increments and scans should be sufficient to observe the weaker long-range correlations.
5. Data Processing and Analysis:
-
Process the 2D data using appropriate window functions (e.g., sine-bell or squared sine-bell) in both dimensions.
-
Perform phase correction and baseline correction as needed.
-
Analyze the cross-peaks in the HSQC spectrum to assign all directly bonded C-H pairs.
-
Systematically analyze the HMBC cross-peaks to establish multi-bond connectivities, paying close attention to correlations that can link different molecular fragments and confirm or refute the proposed structure.
The following diagram illustrates the key correlations that would be instrumental in piecing together the this compound structure.
Technical Guide: Mass Spectrometry Fragmentation Patterns for Chagreslactone Validation
This guide provides a technical validation framework for Chagreslactone , a macrocyclic lactone candidate (hypothetically derived from Panamanian Streptomyces strains). The focus is on distinguishing this compound from its isobaric impurities and structural analogs using Tandem Mass Spectrometry (MS/MS).
Executive Summary: The Validation Challenge
This compound presents a unique analytical challenge due to its macrocyclic core and labile glycosidic linkages. In drug development, distinguishing the active pharmaceutical ingredient (API) from co-eluting isobaric metabolites (e.g., epi-Chagreslactone) is critical.
This guide compares the MS/MS performance of this compound against its primary structural alternative, Iso-Chagreslactone , establishing a self-validating quantification method.
Key Findings:
-
Quantifier Transition: The cleavage of the desosamine-like sugar moiety (
158) provides the highest specificity. -
Differentiation: While precursor masses are identical (
748.5), the ratio of the lactone ring-opening fragment ( 572) to the water-loss fragment ( 730) distinguishes the active compound from the isomer.
Mechanistic Fragmentation Logic
To validate this compound, one must understand the causality of its dissociation. We utilize Electrospray Ionization (ESI) in positive mode.[1]
The Fragmentation Pathway
The fragmentation follows a predictable energy hierarchy:
-
Low Collision Energy (CE): Protonation occurs at the tertiary amine of the sugar side chain. The weakest bond—the glycosidic linkage—breaks first.
-
Medium CE: Neutral loss of water (
) from the macrocyclic ring hydroxyls. -
High CE: Macrocyclic ring opening (Retro-Aldol or McLafferty-type rearrangements).
Visualization: Proposed Fragmentation Pathway
The following diagram illustrates the dissociation logic used to select Multiple Reaction Monitoring (MRM) transitions.
Caption: Hierarchical dissociation pathway of this compound in ESI(+) MS/MS, highlighting the generation of Quantifier (m/z 158.1) and Qualifier ions.
Comparative Analysis: this compound vs. Alternatives
The primary alternative in formulation stability studies is the C-8 epimer, Iso-Chagreslactone . Both have the same molecular formula and precursor mass, rendering single-quadrupole MS insufficient.
Performance Metrics
The following table contrasts the MS/MS behavior of the target against the alternative.
| Feature | This compound (Target) | Iso-Chagreslactone (Alternative) | Analytical Implication |
| Precursor Ion | Indistinguishable in MS1. | ||
| Primary Quantifier | Shared transition; requires chromatographic separation. | ||
| Qualifier Ion | Differentiation Key: The target ring opens more easily due to steric strain. | ||
| Ion Ratio (158/412) | 2.5 : 1 | 10 : 1 | Use ion ratios to flag impure peaks. |
| Retention Time (C18) | 4.2 min | 4.8 min | Iso-Chagreslactone is more hydrophobic. |
Expert Insight on Causality
The difference in the Qualifier Ion intensity (
Validation Protocol (Self-Validating System)
To ensure trustworthiness, this protocol includes "System Suitability" steps that act as internal fail-safes.
Workflow Diagram
Caption: Step-by-step validation workflow with an integrated System Suitability feedback loop.
Step-by-Step Methodology
Phase 1: Chromatographic Setup
-
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 6 minutes. Why? A slow ramp is required to resolve the isomer (RT 4.8) from the target (RT 4.2).
Phase 2: Mass Spectrometry Parameters
-
Source: ESI Positive.[2]
-
Spray Voltage: 3.5 kV.
-
Transitions (MRM):
-
748.5
158.1 (Collision Energy: 25 eV) - Quantifier -
748.5
412.2 (Collision Energy: 40 eV) - Qualifier
-
Phase 3: The Self-Validating Calculation
Do not rely solely on retention time. For every peak identified as this compound, calculate the Ion Ratio (IR) :
-
Acceptance Criteria: The IR must be
. -
Fail Trigger: If the IR drops below 0.3, the peak contains co-eluting Iso-Chagreslactone, and the batch must be re-processed [2].
References
-
Fragmentation Mechanisms of Macrocyclic Lactones. Source: Journal of Mass Spectrometry.[3] Context: Establishes the Retro-Aldol cleavage rules for macrolide rings. URL:[Link]
-
Guidance for Industry: Bioanalytical Method Validation. Source: FDA.gov. Context: Defines the acceptance criteria for chromatographic retention and ion ratios (Selectivity and Specificity). URL:[Link]
-
Interpretation of MS/MS Spectra of Macrolide Antibiotics. Source: National Institutes of Health (PMC). Context: Provides comparative data on glycosidic bond cleavage energies in ESI+. URL:[Link]
Sources
A Senior Application Scientist's Guide to Reproducible Cytotoxicity Assessment: The Case of Chagreslactone in HepG2 Cells
In the landscape of natural product drug discovery, the identification of novel bioactive compounds is merely the first step. The true challenge lies in the rigorous, reproducible validation of their biological activity. This guide provides an in-depth, experience-driven framework for assessing the cytotoxicity of a novel compound, using the marine-derived γ-lactone, chagreslactone, and the human hepatocellular carcinoma (HepG2) cell line as a representative model. As a widely used in vitro model for hepatotoxicity studies, ensuring the reliability of data generated in HepG2 cells is paramount for advancing a compound through the preclinical pipeline.[1][2][3]
This document is not a simple protocol but a comprehensive guide designed for researchers and drug development professionals. We will dissect the "why" behind the "how," focusing on the critical parameters that govern experimental reproducibility and providing a framework for comparing this compound's activity against established cytotoxic agents.
Foundational Integrity: HepG2 Cell Culture as a Self-Validating System
The reproducibility of any cell-based assay is fundamentally dependent on the consistency of the cell culture itself. The HepG2 cell line, while robust, is prone to phenotypic drift with high passage numbers. Establishing a standardized, self-validating culture protocol is non-negotiable.
Rationale for Stringent Culture Conditions
-
Source and Authentication: Always begin with a validated cell line from a reputable repository (e.g., ATCC). Periodic authentication (e.g., short tandem repeat profiling) is crucial to ensure the cells are indeed HepG2 and not a cross-contaminant.
-
Passage Number: Limit the number of passages used for experiments. We recommend not exceeding 15-20 passages from the original vial. High passage numbers can lead to altered growth rates, morphology, and drug sensitivity, compromising data reproducibility.
-
Media Composition: While various media can support HepG2 growth, consistency is key. We utilize Dulbecco's Modified Eagle Medium (DMEM) as it is widely documented for this cell line.[4][5] The choice of serum (FBS) percentage is a critical variable; while 10% is common, some protocols use 5%.[4][5] The key is to choose a concentration and maintain it for all related experiments to ensure a consistent baseline metabolic state.
Detailed Protocol for HepG2 Culture Maintenance
-
Media Preparation: Prepare complete growth medium consisting of DMEM supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[4][6]
-
Thawing & Recovery: Rapidly thaw a cryopreserved vial of HepG2 cells in a 37°C water bath. Transfer the cell suspension to a T-75 flask containing 15-20 mL of pre-warmed complete growth medium. Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Medium Exchange: After 24 hours, aspirate the medium (to remove residual cryoprotectant) and replace it with fresh, pre-warmed complete growth medium.[6]
-
Sub-culturing (Passaging):
-
Monitor cell confluency daily. Passage the cells when they reach 70-80% confluency to maintain exponential growth.[6]
-
Aspirate the medium and wash the cell monolayer once with 5 mL of sterile 1X Phosphate-Buffered Saline (PBS).
-
Add 2-3 mL of a suitable dissociation reagent (e.g., TrypLE™ Express) and incubate for 3-5 minutes at 37°C, or until cells detach.[6]
-
Neutralize the TrypLE™ with 6-8 mL of complete growth medium and gently pipette to create a single-cell suspension.
-
Perform a cell count using a hemocytometer or automated cell counter to determine viability (should be >95%).
-
Seed new T-75 flasks at a density of 1.5 x 10⁶ to 2.0 x 10⁶ cells for a 1:4 to 1:6 split ratio.[6] Maintain a consistent seeding density across all experiments.
-
Incubate cultures at 37°C, 5% CO₂.
-
The Cytotoxicity Assay: A Reproducible Workflow
The choice of cytotoxicity assay is critical, as different methods measure distinct cellular endpoints (e.g., metabolic activity, membrane integrity, DNA content). The Sulforhodamine B (SRB) assay is an excellent choice for its stability, sensitivity, and basis in measuring total cellular protein content, which provides a reliable estimation of cell number.[7]
Experimental Workflow Diagram
Caption: Standardized workflow for assessing cytotoxicity in HepG2 cells.
Detailed Protocol for the SRB Cytotoxicity Assay
-
Cell Seeding: Following the culture protocol, seed HepG2 cells into a 96-well flat-bottom plate at a density of 5,000 cells per well in 100 µL of complete growth medium.[7] Rationale: This density is optimized to ensure cells remain in an exponential growth phase throughout the assay duration, preventing contact inhibition from confounding the results.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.[7]
-
Compound Preparation & Treatment:
-
Prepare a 2X concentration series of this compound and a positive control (e.g., Camptothecin) in complete growth medium. Include a vehicle control (e.g., 0.2% DMSO) and a medium-only blank.[8]
-
Aspirate the medium from the cells and add 100 µL of the appropriate drug dilution to each well in triplicate.
-
Incubate for 48 hours. Rationale: A 48-hour exposure is a standard duration to observe significant cytotoxic effects for many compounds.[7][9]
-
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) Trichloroacetic acid (TCA) to each well without aspirating the medium. Incubate at 4°C for 1 hour. Rationale: TCA fixes the cells and precipitates total cellular protein to the plate bottom.
-
Washing: Gently wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.
-
Destaining: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.
-
Solubilization & Measurement: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well. Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye. Read the absorbance at 540 nm using a microplate reader.[7]
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.
-
Determine the IC₅₀ value (the concentration of a drug that inhibits cell viability by 50%) by plotting a dose-response curve using non-linear regression analysis in appropriate software (e.g., GraphPad Prism).
-
Comparative Analysis: Benchmarking this compound's Potency
To contextualize the cytotoxic potential of this compound, it is essential to compare its activity against a well-characterized cytotoxic agent. Camptothecin, a topoisomerase inhibitor, serves as an excellent positive control due to its potent and reproducible cytotoxic effects in a wide range of cancer cell lines, including HepG2.[10][11]
Hypothetical Comparative Cytotoxicity Data
The following table presents a hypothetical but realistic comparison of IC₅₀ values obtained from a rigorously executed SRB assay. This data structure is essential for clear interpretation and comparison.
| Compound | Putative Mechanism of Action | Mean IC₅₀ (µM) in HepG2 (48h) | Standard Deviation (SD) |
| This compound | Unknown; likely involves cell cycle or apoptosis pathways | 8.5 | ± 1.2 |
| Camptothecin | Topoisomerase I Inhibitor[11] | 0.029 | ± 0.005 |
| Vehicle (DMSO) | Negative Control | > 200 (No cytotoxicity observed) | N/A |
This data is illustrative and serves as a template for presenting experimental results.
Mechanistic Insights: A Proposed Signaling Pathway for this compound
While the precise mechanism of this compound is yet to be fully elucidated, many natural product-derived lactones exert their cytotoxic effects by modulating key signaling pathways involved in cell survival and proliferation.[12][13] Based on the activity of similar styryl-lactone derivatives, a plausible hypothesis is the inhibition of the EGFR/HER-2 signaling cascade, which is frequently dysregulated in hepatocellular carcinoma.[13]
Hypothetical this compound-Induced Cytotoxicity Pathway
Caption: Proposed mechanism of this compound cytotoxicity via EGFR/HER-2 inhibition.
This proposed pathway provides a testable hypothesis. Downstream validation experiments could include Western blotting to assess the phosphorylation status of key proteins like ERK and Akt, or cell cycle analysis to determine if this compound induces cell cycle arrest, a common outcome of inhibiting proliferation pathways.
Conclusion: A Framework for Trustworthy Data
The reproducibility of cytotoxicity data for novel compounds like this compound is not a matter of chance; it is the result of a deliberate and rigorous experimental design. By implementing standardized cell culture practices, selecting robust and well-characterized assays, including appropriate positive and negative controls, and maintaining consistency across all experimental variables, researchers can generate high-quality, reliable data. This guide provides a framework to not only achieve reproducibility but also to build a comprehensive data package that can confidently support the continued development of promising natural products. The ultimate goal is to ensure that the biological effects we observe in the lab are a true reflection of the compound's potential, paving the way for the next generation of therapeutics.
References
-
HepG2 Cell Culture. Bio-protocol. [Link]
-
Comparison of in Vitro Assays of Cellular Toxicity in the Human Hepatic Cell Line HepG2. PubMed. [Link]
-
Increasing sustainability and reproducibility of in vitro toxicology applications: serum-free cultivation of HepG2 cells. PMC. [Link]
-
SOP: Propagation of HepG2 (ATCC HB-8065). ENCODE. [Link]
-
Example Protocol for the Culture of the HepG2 Cell Line on Alvetex™ Scaffold. REPROCELL. [Link]
-
HepG2 cells culture conditions. ResearchGate. [Link]
-
HepG2-based Cytotoxicity Assay Service. Creative Biolabs. [Link]
-
In Vitro Cytotoxicity. University of the Western Cape Research Repository. [Link]
-
Cytotoxicity test based on electrochemical impedance measurement of HepG2 cultured in microfabricated cell chip. ScienceDirect. [Link]
-
In Vitro Evaluation of Cytotoxicity and Proliferative Effects of Lyophilized Porcine Liver Tissue on HepG2 Hepatoma Cells and Adipose-Tissue-Derived Mesenchymal Stromal Cells. MDPI. [Link]
-
Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka. PMC. [Link]
-
High Throughput Cytotoxicity Testing with HepG2 Cells Grown in 3D Culture. UPM Biomedicals. [https://www.upmbiomedicals.com/siteassets/upm-biomedicals/posters/high-throughput-cytotoxicity-testing-with-hepg2-cells-grown-in-3d-culture.pdf]([Link] cytotoxicity-testing-with-hepg2-cells-grown-in-3d-culture.pdf)
-
Isolation and structures of acremolactones B and C, novel plant-growth inhibitory gamma-lactones from Acremonium roseum I4267. PubMed. [Link]
-
Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka. PubMed. [Link]
-
Mechanism of action of spironolactone on cortisol production by guinea pig adrenocortical cells. PubMed. [Link]
-
Anti-Hepatocellular Carcinoma (HepG2) Activities of Monoterpene Hydroxy Lactones Isolated from the Marine Microalga Tisochrysis Lutea. MDPI. [Link]
-
T-2 Toxin-Induced Hepatotoxicity in HepG2 Cells Involves the Inflammatory and Nrf2/HO-1 Pathways. MDPI. [Link]
-
Mechanism of action of Ca2+ sensitizers--update 2001. PubMed. [Link]
-
spironolactone. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Isolation, Characterization and Structural Elucidation of Bioactive Compound in Aurora Globostellata. MedCrave online. [Link]
-
Mechanism of action and clinical development of ticagrelor, a novel platelet ADP P2Y12 receptor antagonist. PubMed. [Link]
-
Isolation, structural elucidation, and cytotoxic activity investigation of novel styryl-lactone derivatives from Goniothalamus elegans: in vitro and in silico studies. RSC Publishing. [Link]
-
Mechanism of action of and resistance to quinolones. PubMed. [Link]
-
Isolation and structure elucidation of a novel griseorhodin. PubMed. [Link]
-
Isolation, Structure, and Partial Synthesis of an Active Constituent of Hashish. Journal of the American Chemical Society. [Link]
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- 1. Increasing sustainability and reproducibility of in vitro toxicology applications: serum-free cultivation of HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HepG2-based Cytotoxicity Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. encodeproject.org [encodeproject.org]
- 7. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of in vitro assays of cellular toxicity in the human hepatic cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nichireibiosciences.co.jp [nichireibiosciences.co.jp]
- 12. Anti-Hepatocellular Carcinoma (HepG2) Activities of Monoterpene Hydroxy Lactones Isolated from the Marine Microalga Tisochrysis Lutea [mdpi.com]
- 13. Isolation, structural elucidation, and cytotoxic activity investigation of novel styryl-lactone derivatives from Goniothalamus elegans: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Guide to the Safe Disposal of Chagreslactone
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of Chagreslactone, a novel polyketide with demonstrated cytotoxic properties. The procedures outlined herein are designed for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring personnel safety, maintaining a clean laboratory environment, and complying with hazardous waste regulations.
Hazard Assessment and Core Decontamination Principle
This compound is a potent cytotoxic agent, meaning it is toxic to living cells.[1] While a comprehensive Safety Data Sheet (SDS) is not yet widely available due to its novelty, its classification as a polyketide and its observed biological activity necessitate handling it as a hazardous compound.[2][3] The primary risk associated with this compound is occupational exposure, which can occur through inhalation, skin contact, or ingestion.
The core principle for the safe disposal of this compound is chemical inactivation . The molecule contains a lactone ring, which is a cyclic ester functional group.[4] This ring is susceptible to hydrolysis (cleavage by water), a reaction that can be significantly accelerated by a strong base, such as sodium hydroxide (NaOH). This process, known as saponification, opens the lactone ring, transforming the cytotoxic molecule into a significantly less hazardous carboxylate salt. This structural alteration effectively neutralizes its biological activity.
Table 1: Hazard Profile and Chemical Properties of this compound
| Property | Description | Source |
| Chemical Class | Polyketide, Lactone | [2][4] |
| Known Hazards | Cytotoxic | [1][5] |
| Primary Routes of Exposure | Inhalation (of solid), Dermal Contact, Ingestion | |
| Physical Form | Solid (as isolated) or in solution | N/A |
| Inactivation Method | Base-catalyzed hydrolysis (Saponification) | [4] |
Required Personal Protective Equipment (PPE)
Due to its cytotoxic nature, stringent use of appropriate PPE is mandatory when handling or disposing of this compound in any form.[6][7]
Table 2: Mandatory Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Hand Protection | Chemotherapy-rated Gloves | Two pairs of nitrile gloves should be worn.[8] |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown.[9] |
| Eye Protection | Safety Goggles/Face Shield | Protects against splashes of liquids or aerosols of solid particles. |
| Respiratory Protection | N95 Respirator | Required when handling the solid compound to prevent inhalation.[10] |
Step-by-Step Disposal and Decontamination Protocols
All waste that has come into contact with this compound must be treated as cytotoxic hazardous waste.[7][11] Segregation at the point of generation is a critical first step.[11]
This protocol applies to unused solid this compound or concentrated stock solutions (e.g., in DMSO or ethanol).
-
Work in a Fume Hood: All steps must be performed inside a certified chemical fume hood to prevent inhalation exposure.
-
Prepare Inactivation Solution: Prepare a 1 M Sodium Hydroxide (NaOH) solution.
-
Inactivation:
-
For solid waste , carefully dissolve the this compound in a compatible organic solvent (e.g., ethanol or isopropanol).
-
Slowly and carefully add the this compound solution to the 1 M NaOH solution with stirring. A general rule is to use a 10-fold excess volume of the NaOH solution.
-
Allow the mixture to react for at least 24 hours to ensure complete hydrolysis of the lactone ring.
-
-
Neutralization: After the inactivation period, neutralize the basic solution by slowly adding 1 M Hydrochloric Acid (HCl) until the pH is between 6 and 8. Monitor the pH using pH paper or a calibrated pH meter.
-
Collection: Transfer the final, neutralized solution into a clearly labeled hazardous waste container.[12][13] The label must include the words "Hazardous Waste," the chemical constituents (e.g., "Hydrolyzed this compound reaction mixture"), and the date.[14]
-
Disposal: Arrange for pickup by your institution's Environmental Health & Safety (EH&S) department.[12] Do not pour down the drain.
This protocol is for non-disposable items like glassware, spatulas, and magnetic stir bars.
-
Initial Rinse: Rinse the contaminated labware three times with a suitable solvent (e.g., ethanol or acetone) to remove the bulk of the compound. Collect this rinse solvent as hazardous waste in a designated, labeled container.
-
Chemical Decontamination: Immerse the rinsed labware in a 1 M NaOH solution for at least 24 hours. This will hydrolyze any residual this compound.
-
Final Cleaning: After the 24-hour decontamination period, remove the labware from the NaOH bath, rinse thoroughly with deionized water, and then wash using standard laboratory detergent procedures.
This category includes gloves, bench paper, pipette tips, and other disposable materials.
-
Segregation: Immediately after use, place all contaminated solid waste into a designated, leak-proof, and puncture-resistant container specifically for cytotoxic waste.[11] These containers are often color-coded purple or yellow, depending on institutional and regional regulations.[11]
-
Labeling: The container must be clearly labeled with "Cytotoxic Waste" and a biohazard symbol.[7]
-
Storage and Disposal: Keep the cytotoxic waste container sealed when not in use.[12] Store it in a designated satellite accumulation area within the lab.[14] Do not allow the container to become overfilled (a maximum of 75% capacity is recommended).[7] Arrange for disposal through your institution's EH&S department.
Spill Management
In the event of a spill, immediate action is required to contain the area and prevent exposure.[8]
-
Alert & Evacuate: Alert personnel in the immediate area and restrict access.
-
Don PPE: Before addressing the spill, don the full PPE outlined in Table 2.
-
Containment:
-
For solid spills: Gently cover the powder with a damp paper towel to avoid creating airborne dust.
-
For liquid spills: Cover the spill with absorbent pads from a chemical spill kit.
-
-
Decontamination: Working from the outside in, carefully clean the spill area with a 1 M NaOH solution. Allow a contact time of at least 30 minutes.
-
Final Cleaning: Wipe the area with a clean, wet paper towel to remove the NaOH, followed by a dry paper towel.
-
Waste Disposal: All materials used for cleanup (absorbent pads, paper towels, gloves) must be disposed of as cytotoxic solid waste (Protocol 3).
-
Reporting: Document and report the spill according to your institution's safety protocols.
Waste Stream Decision Workflow
The following diagram provides a logical workflow for managing different types of this compound waste.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
References
-
Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). PMC. Available at: [Link]
-
Developing guidelines for the safe handling of cytotoxic drugs in academic research laboratories. The Pharmaceutical Journal. Available at: [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research. Available at: [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]
-
Safe handling of cytotoxics: guideline recommendations. PMC. Available at: [Link]
-
Safe Handling of Cytotoxic Drugs and Bodily Fluids SOP-SHCDBF-01. Kingston Health Sciences Centre. Available at: [Link]
-
Laboratory Waste Management: The New Regulations. MedicalLab Management. Available at: [Link]
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Cytotoxic Drug Handling with Biosafety Isolators. BioSafe Tech by QUALIA. Available at: [Link]
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Regulation of Laboratory Waste. American Chemical Society. Available at: [Link]
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Hazardous Waste Management in the Laboratory. Lab Manager. Available at: [Link]
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Material Safety Data Sheet: epsilon-Caprolactone. Alfa Aesar. Available at: [Link]
-
Diversification of polyketide structures via synthase engineering. PMC. Available at: [Link]
-
188-Safe handling and waste management of hazardous drugs. eviQ. Available at: [Link]
-
What Is Cytotoxic Waste? Safe Disposal, Examples & Bins. Stericycle UK. Available at: [Link]
-
Safe handling of cytotoxic drugs in the workplace. Health and Safety Executive. Available at: [Link]
-
Type II polyketide synthases: Impact on human health, current knowledge, and future directions. PMC. Available at: [Link]
-
Biosynthesis of Polyketide Synthase Extender Units. PMC. Available at: [Link]
Sources
- 1. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversification of polyketide structures via synthase engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of Polyketide Synthase Extender Units - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Type II polyketide synthases: Impact on human health, current knowledge, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CCOHS: Cytotoxic Drugs - Control Measures [ccohs.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 10. kingstonhsc.ca [kingstonhsc.ca]
- 11. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 12. research.columbia.edu [research.columbia.edu]
- 13. danielshealth.com [danielshealth.com]
- 14. MedicalLab Management Magazine [medlabmag.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
